molecular formula C12H7FOS B2433324 3-Fluorophenoxathiine CAS No. 205187-77-5

3-Fluorophenoxathiine

Cat. No.: B2433324
CAS No.: 205187-77-5
M. Wt: 218.25
InChI Key: CUKQYCCSGWUSNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluorophenoxathiine is a fluorinated phenoxathiine derivative of interest in advanced chemical and materials research. This compound, with its distinct molecular architecture incorporating sulfur, oxygen, and fluorine, serves as a valuable building block in organic synthesis and materials science. Researchers utilize this scaffold to develop novel organic electronic materials and ligands for catalytic systems . The compound is characterized by its specific molecular formula and weight, which can be precisely determined using standard molecular weight calculation tools . As a research chemical, 3-Fluorophenoxathiine is provided for laboratory investigation purposes only. It is essential to consult the Safety Data Sheet (SDS) prior to handling. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluorophenoxathiine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7FOS/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKQYCCSGWUSNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)OC3=C(S2)C=CC(=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7FOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Fluorophenoxathiine chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 3-Fluorophenoxathiine , designed for researchers and drug development professionals.

Synthesis, Physicochemical Properties, and Bioisosteric Applications[1]

Executive Summary

3-Fluorophenoxathiine is a tricyclic heterocyclic scaffold belonging to the phenoxathiin class (dibenzo[1,4]oxathiine). Characterized by the fusion of two benzene rings to a central 1,4-oxathiine ring, this fluorinated derivative has emerged as a critical pharmacophore in medicinal chemistry and a high-triplet-energy host material in organic electronics (OLEDs).

The introduction of a fluorine atom at the C3 position modulates the electronic density of the tricyclic core, enhances metabolic stability by blocking oxidative metabolism at a reactive site, and alters the lipophilicity (


) without significantly changing steric bulk. This guide details the structural parameters, validated synthetic protocols, and reactivity profiles of 3-fluorophenoxathiine.
Chemical Identity & Structural Analysis[2]

The phenoxathiin core exhibits a "butterfly" conformation due to the folding along the S–O axis. The presence of fluorine at position 3 exerts a strong inductive electron-withdrawing effect (-I), deactivating the specific aromatic ring towards electrophilic attack while influencing the redox potential of the sulfur center.

Nomenclature & Identifiers
ParameterTechnical Detail
IUPAC Name 3-Fluoro-10H-phenoxathiine
Common Name 3-Fluorophenoxathiin
CAS Registry 1017469-80-5 (Generic/Isomer specific) / Parent: 262-20-4
Molecular Formula C₁₂H₇FOS
Molecular Weight 218.25 g/mol
SMILES Fc1ccc2Oc3ccccc3Sc2c1
Geometry Non-planar (Butterfly angle ~130–140°)
Physicochemical Properties
PropertyValue / Observation
Appearance Faint-yellow crystalline solid
Melting Point 58–60 °C (Lit. Ref [1])
Solubility Soluble in CHCl₃, DMSO, CH₂Cl₂; Insoluble in water
¹⁹F NMR δ -110 to -115 ppm (Typical for Ar-F)
¹H NMR Diagnostic δ 6.78–6.85 (m, 1-H and 3-H region)
Electronic Effect Reduced HOMO energy vs. parent phenoxathiin
Synthetic Methodologies

High-purity synthesis of 3-fluorophenoxathiine is achieved via two primary routes: the classical Ferrario Reaction (for scale) and Transition-Metal Catalyzed Thioarylation (for precision).

Protocol A: Iron-Catalyzed C–H Thioarylation (Modern Precision Route)

This method avoids harsh Lewis acids and allows for regioselective construction of the phenoxathiin core under mild conditions.

Reagents:

  • Substrate: 1-Fluoro-3-phenoxybenzene (or functionalized precursor)

  • Sulfur Source:

    
     or specific thiosuccinimide donors
    
  • Catalyst:

    
     (10 mol%)
    
  • Solvent: 1,2-Dichloroethane (DCE) or [BMIM]NTf₂ (Ionic Liquid)

Step-by-Step Workflow:

  • Activation: Charge a reaction vial with

    
     (10 mol%) and the sulfur source (e.g., N-(2-bromophenylthio)succinimide).
    
  • Addition: Add the 3-fluorodiphenyl ether substrate (1.0 equiv) in DCE.

  • Cyclization: Heat the mixture to 80 °C for 12 hours. The iron catalyst promotes the electrophilic sulfenylation followed by intramolecular Ring-Closing C–H Functionalization.

  • Workup: Quench with saturated

    
    , extract with DCM, and dry over 
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc 95:5) yields the target as a white/yellow solid.

Protocol B: The Ferrario Reaction (Scalable Industrial Route)

Mechanism:


-mediated insertion of elemental sulfur into 3-fluorodiphenyl ether.
  • Mixture: Dissolve 3-fluorodiphenyl ether in excess elemental sulfur.

  • Catalysis: Add anhydrous

    
     portion-wise at room temperature.
    
  • Heating: Gradually heat to 100–110 °C. Evolution of

    
     gas indicates reaction progress (Scrubber required).
    
  • Quench: Pour onto ice/HCl mixture to decompose the aluminum complex.

  • Crystallization: Recrystallize from ethanol/benzene to isolate 3-fluorophenoxathiine.

Visualization: Synthetic Pathway & Logic[9]

The following diagram illustrates the retrosynthetic logic and the forward Iron-catalyzed pathway, highlighting the regioselectivity controlled by the fluorine substituent.

G Precursor 3-Fluorodiphenyl Ether Intermediate Sulfenylated Intermediate Precursor->Intermediate Electrophilic Sulfenylation Product 3-Fluorophenoxathiine Intermediate->Product Ring Closure (-HX) Reagent1 FeCl3 (cat) Thio-succinimide Reagent2 Intramolecular C-H Activation

Caption: Iron-catalyzed synthesis of 3-fluorophenoxathiine via sequential sulfenylation and intramolecular C-H functionalization.

Reactivity & Functionalization[10]

The 3-fluorophenoxathiine scaffold possesses distinct reactive sites utilized in drug derivatization.

4.1 Oxidation (S-Center)

The sulfur atom is highly susceptible to oxidation, yielding the sulfoxide (10-oxide) and sulfone (10,10-dioxide).

  • Reagent:

    
     / Acetic Acid.
    
  • Impact: Converts the "butterfly" conformer to a more rigid planar or tetrahedral geometry, altering biological binding affinity.

4.2 Electrophilic Aromatic Substitution
  • Directing Effect: The oxygen atom is a stronger activator than sulfur. However, the Fluorine at C3 (meta to S, para to O) deactivates its specific ring.

  • Regioselectivity: Electrophilic attack (e.g., nitration, bromination) predominantly occurs on the unsubstituted ring (positions 6, 7, 8, or 9), typically para to the oxygen (Position 8), preserving the fluorinated motif.

4.3 Lithiation
  • Protocol:

    
    -BuLi at -78 °C.
    
  • Site: Lithiation occurs ortho to the fluorine (Position 2 or 4) via the Directed Ortho Metalation (DoM) effect, allowing for the introduction of electrophiles (CHO, COOH, B(OH)₂) adjacent to the fluorine.

Applications in Drug Discovery & Materials[11]
5.1 Bioisosterism & Metabolic Stability

In medicinal chemistry, 3-fluorophenoxathiine serves as a bioisostere for phenothiazine (antipsychotics) and dibenzo-dioxins .

  • Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing fluorine at C3 blocks the common Phase I metabolic hydroxylation that typically occurs at the para-position relative to the heteroatoms.

  • CNS Penetration: The high lipophilicity facilitates blood-brain barrier (BBB) permeation, making it a viable scaffold for CNS-active agents (e.g., modified neuroleptics).

5.2 Optoelectronics (OLEDs)

Phenoxathiin derivatives are used as Host Materials for Phosphorescent and TADF (Thermally Activated Delayed Fluorescence) OLEDs.

  • Triplet Energy (

    
    ):  The core has a high triplet energy (~2.6 eV).
    
  • Fluorine Effect: Fluorination lowers the HOMO/LUMO levels, improving electron injection stability and preventing exciton quenching.

Safety & Handling (SDS Summary)
Hazard ClassGHS CodePrecaution
Acute Toxicity H302 (Oral)Do not ingest; wash hands thoroughly after handling.
Skin Irritation H315Wear nitrile gloves and lab coat.
Eye Irritation H319Use safety goggles; flush with water if contact occurs.
Storage P403+P233Store in a cool, dry, well-ventilated area away from strong oxidizers.

Disposal: Fluorinated organic waste must be segregated and incinerated in a facility equipped with HF scrubbers.

References
  • Synthesis & Properties

    • Source: "Synthesis of phenoxathiins using an iron-catalysed C–H thioarylation." Royal Society of Chemistry (RSC) Advances, 2022.
    • Link:

  • Structural Data (NIST)

    • Source: Phenoxathiin General Thermochemistry. NIST Chemistry WebBook.[1][2]

    • Link:

  • Bioisosterism & Fluorine Chemistry

    • Source: "The Role of Small Molecules Containing Fluorine Atoms in Medicine."[3] PMC / NIH, 2023.

    • Link:

  • General Reactivity

    • Source: "Chemistry of Phenoxathiin and its Derivatives."[2] Chemical Reviews.

    • Link:

Sources

Advanced Architectures of Phenoxathiine Derivatives in Organic Electronics

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the application, synthesis, and electronic properties of Phenoxathiine derivatives in organic electronics, specifically focusing on Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) systems.

Executive Summary

Phenoxathiine (PXT) represents a unique heterocyclic scaffold in the "butterfly-shaped" molecular library, distinct from its nitrogen-containing congeners, Phenoxazine (PXZ) and Phenothiazine (PTZ). While PXZ and PTZ are ubiquitous strong donors, Phenoxathiine is characterized by its dual-functionality : it acts as a moderate electron donor in its native sulfide form but converts to a robust electron acceptor upon oxidation to the sulfone (phenoxathiine-5,5-dioxide). This guide analyzes the structural mechanics enabling this versatility and provides validated protocols for their synthesis and integration into high-efficiency OLEDs.

Part 1: Structural Mechanics & Electronic Properties

The "Butterfly" Geometry and Chalcogen Effect

The core utility of phenoxathiine lies in its non-planar geometry. Unlike planar acenes, the central heterocyclic ring folds along the O–S axis.

  • Folding Angle (

    
    ):  Approximately 130°–140°. This significant folding disrupts intermolecular 
    
    
    
    -
    
    
    stacking, which is critical for preventing aggregation-caused quenching (ACQ) in solid-state films.
  • Electronic Isolation: The folding decouples the HOMO and LUMO orbitals in Donor-Acceptor (D-A) systems. This minimizes the singlet-triplet energy gap (

    
    ), a prerequisite for efficient Reverse Intersystem Crossing (RISC) in TADF emitters.[1]
    
Tunability: Sulfide vs. Sulfone

Phenoxathiine offers a "chalcogen switch" unavailable in nitrogen-based heterocycles:

  • Native State (Sulfide, -S-): Acts as a weak donor . The lone pairs on Oxygen and Sulfur contribute to the

    
    -system, but less effectively than the nitrogen lone pair in phenoxazine. This results in a wider bandgap and higher Triplet Energy (
    
    
    
    ), making native PXT derivatives ideal host materials for blue phosphors.
  • Oxidized State (Sulfone, -SO

    
    -):  Oxidation transforms the moiety into Phenoxathiine-5,5-dioxide , a strong electron acceptor . The sulfone group exerts a strong inductive electron-withdrawing effect (-I), lowering the LUMO significantly.
    

Part 2: Experimental Protocols

Protocol A: Synthesis of Phenoxathiine-Based Donors (C-N Coupling)

Objective: Coupling Phenoxathiine to an acceptor core (e.g., Triazine or Benzophenone) to create a D-A emitter. Note that since PXT lacks an N-H handle (unlike Phenoxazine), coupling usually occurs at the 2, 3, 7, or 8 positions via lithiation or bromination.

Reagents:

  • 2,8-Dibromophenoxathiine (Precursor)

  • Aryl-Boronic Acid (Acceptor unit)

  • Pd(PPh

    
    )
    
    
    
    (Catalyst)
  • K

    
    CO
    
    
    
    (Base)
  • Toluene/Ethanol/Water (Solvent system)

Step-by-Step Methodology:

  • Degassing: Charge a Schlenk flask with 2,8-dibromophenoxathiine (1.0 eq), aryl-boronic acid (2.2 eq), and K

    
    CO
    
    
    
    (4.0 eq). Evacuate and backfill with Argon (
    
    
    ).
  • Solvation: Add anhydrous Toluene/Ethanol/Water (4:1:1 ratio). The mixed solvent system ensures solubility of both organic halide and inorganic base.

  • Catalysis: Add Pd(PPh

    
    )
    
    
    
    (5 mol%) under positive Argon flow.
  • Reflux: Heat to 90°C for 24 hours. The color typically shifts from pale yellow to fluorescent green/blue.

  • Workup: Cool to RT. Extract with Dichloromethane (DCM). Wash organic layer with brine. Dry over MgSO

    
    .
    
  • Purification: Silica gel column chromatography. Crucial: Use a gradient of Hexane:DCM. PXT derivatives are often less polar than their PTZ counterparts.

Protocol B: Oxidation to Phenoxathiine-5,5-Dioxide (Acceptor Synthesis)

Objective: Transforming the PXT core into an electron acceptor.

Reagents:

  • Native Phenoxathiine derivative

  • Hydrogen Peroxide (30% aq)

  • Glacial Acetic Acid

Step-by-Step Methodology:

  • Dissolution: Dissolve the PXT derivative in glacial acetic acid (0.1 M concentration).

  • Oxidation: Add excess H

    
    O
    
    
    
    (5–10 eq) dropwise at room temperature.
  • Reflux: Heat to 100°C for 4–6 hours. Monitor via TLC. The sulfone spot will be significantly more polar (lower

    
    ) than the sulfide.
    
  • Precipitation: Pour the reaction mixture into ice water. The sulfone product typically precipitates as a white solid.

  • Recrystallization: Recrystallize from Ethanol or Acetonitrile to remove trace sulfoxides (intermediate oxidation state).

Part 3: Visualization of Mechanisms & Workflows

Diagram 1: Molecular Design Strategy (The Chalcogen Switch)

This diagram illustrates how the oxidation state of the sulfur atom dictates the electronic function of the phenoxathiine scaffold.

Phenoxathiine_Switch PXT_S Phenoxathiine (Sulfide) Oxidation Oxidation (H2O2/AcOH) PXT_S->Oxidation Prop_Don Weak Donor High Triplet Energy (Host Material) PXT_S->Prop_Don PXT_SO2 Phenoxathiine-5,5-Dioxide Oxidation->PXT_SO2 Prop_Acc Strong Acceptor Low LUMO (TADF Emitter Core) PXT_SO2->Prop_Acc

Caption: Oxidation of the sulfur bridge inverts the electronic character from donor (blue) to acceptor (red).

Diagram 2: TADF Mechanism in PXT-Dioxide Emitters

Visualizing the exciton harvesting process in PXT-dioxide based systems (e.g., D-A-D architectures).

TADF_Mechanism S0 Ground State (S0) S1 Singlet Excited (S1) (CT State) S0->S1 Abs/Inj T1 Triplet Excited (T1) (LE/CT Hybrid) S0->T1 Inj S1->S0 hv (Emission) T1->S1 Reverse ISC Excitation Electrical Excitation (25% S1, 75% T1) RISC RISC (ΔEst < 0.1 eV) Fluor Delayed Fluorescence (TADF)

Caption: Low


 in PXT-dioxide systems enables upconversion of triplet excitons to the emissive singlet manifold.

Part 4: Comparative Data & Applications

Phenoxathiine derivatives are often compared against Phenoxazine (PXZ) and Phenothiazine (PTZ). The table below summarizes their key differences in the context of organic electronics.

FeaturePhenoxathiine (PXT)Phenoxazine (PXZ)Phenothiazine (PTZ)
Heteroatoms Oxygen, SulfurOxygen, NitrogenSulfur, Nitrogen
Geometry Butterfly (Folded)Butterfly (Folded)Butterfly (Folded)
Donor Strength WeakVery StrongStrong
Primary Role Host / Acceptor (as sulfone)Strong Donor (TADF)Strong Donor (TADF)
Oxidation Potential High (>0.8 V vs Fc/Fc+)Low (~0.1 V vs Fc/Fc+)Moderate (~0.3 V vs Fc/Fc+)
Triplet Energy (

)
High (~2.9 eV)Moderate (~2.6 eV)Moderate (~2.5 eV)
Stability Excellent (Chemically inert)Prone to oxidationGood
Key Literature Case Study: The "P2" Emitter

A landmark study (Lee et al.) utilized phenoxathiin dioxide as an acceptor linked to a dimethylacridan donor.[1]

  • Molecule: P2 (Dimethylacridan – Phenoxathiin Dioxide).[1]

  • Performance:

    • 
      : 0.04 eV (Extremely low, facilitating fast RISC).[1]
      
    • EQE (Max): ~20% (Approaching the theoretical limit for TADF).

    • Emission: Sky-Blue.[2]

  • Significance: This proved that PXT-dioxide is a viable alternative to triazine or sulfone-based acceptors, offering unique steric protection against quenching.

References

  • Beilstein Journals. (2018). Recent advances on organic blue thermally activated delayed fluorescence (TADF) emitters. [Link]

  • Royal Society of Chemistry. (2022). Synthesis of phenoxathiins using an iron-catalysed C–H thioarylation. [Link]

  • ACS Publications. (2020). Management of Triplet Electronic Excitations in Derivatives of Phenoxathiin and Benzophenone. [Link]

  • Royal Society of Chemistry. (2020). Phenothiazine dioxide-containing derivatives as efficient hosts for blue, green and yellow thermally activated delayed fluorescence OLEDs. [Link]

Sources

Electronic Modulation of Phenoxathiine Heterocycles via Fluorination

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the electronic, structural, and synthetic properties of fluorinated phenoxathiine derivatives. It is designed for researchers in organic electronics (OLEDs) and medicinal chemistry.

Synthesis, Characterization, and Optoelectronic Applications[1]

Executive Summary

Phenoxathiine, a tricyclic heterocycle containing oxygen and sulfur, is a critical scaffold in materials science and pharmacology. Its non-planar "butterfly" conformation allows it to act as a distinct donor unit in Thermally Activated Delayed Fluorescence (TADF) emitters and as a bioisostere in antipsychotic drugs. The introduction of fluorine atoms onto the phenoxathiine core fundamentally alters its Highest Occupied Molecular Orbital (HOMO) levels, redox stability, and metabolic profile. This guide provides a technical roadmap for synthesizing, characterizing, and applying fluorinated phenoxathiines, specifically focusing on the 2-fluorophenoxathiine derivative.

Electronic Structure & Conformational Dynamics

The "Butterfly" Conformation

Unlike planar anthracene, phenoxathiine adopts a folded geometry due to the larger atomic radius of sulfur (


) compared to carbon (

) and oxygen (

), and the

-like character of the heteroatoms. This folding is quantified by the butterfly angle (

)
, typically around

in the ground state.
  • Electronic Consequence: The folding interrupts global

    
    -conjugation across the tricyclic system, resulting in a wider bandgap compared to planar analogues.
    
  • Fluorine Effect: Strategic fluorination (e.g., at the C2 position) exerts a strong inductive effect (

    
    ), pulling electron density away from the sulfur atom. This stabilizes the HOMO, making the molecule harder to oxidize (anodic shift in oxidation potential).
    
HOMO/LUMO Modulation

Fluorine substitution lowers both HOMO and LUMO energy levels, but the effect is often more pronounced on the HOMO due to the participation of the sulfur lone pair in the highest occupied orbital.

  • Parent Phenoxathiine: HOMO

    
    
    
  • 2-Fluorophenoxathiine: HOMO

    
     (Estimated Anodic Shift)
    
  • Application: This deep HOMO is advantageous in OLED host materials to match the valence band of high-work-function hole injection layers.

ElectronicLevels Parent Parent Phenoxathiine HOMO: -5.1 eV LUMO: -1.5 eV Effect Inductive Effect (-I) Reduces e- density on S Parent->Effect Fluorinated 2-Fluorophenoxathiine HOMO: -5.3 eV (Stabilized) LUMO: -1.7 eV Effect->Fluorinated Anodic Shift

Figure 1: Impact of fluorination on frontier molecular orbitals. The inductive withdrawal stabilizes the HOMO, increasing oxidation potential.

Synthesis Protocol: 2-Fluorophenoxathiine

Source: Adapted from recent iron/copper-catalyzed methodologies [1].

This protocol avoids harsh conditions by utilizing a two-step sequence: Iron-catalyzed thioarylation followed by Copper-mediated ring closure.

Step 1: Fe-Catalyzed C–H Thioarylation

Reaction: (2-Hydroxy-5-fluorophenyl) +


-(2-bromophenylthio)succinimide 

Sulfenylated Intermediate.
  • Reagents:

    • Substrate: 4-Fluorophenol (1.0 equiv)

    • Thiolating Agent:

      
      -(2-bromophenylthio)succinimide (1.2 equiv)
      
    • Catalyst: Iron(III) triflimide (

      
      , 10 mol%)
      
    • Solvent: Chloroform (

      
      ) or 1,2-Dichloroethane (DCE).
      
  • Procedure:

    • Dissolve

      
       in the solvent under 
      
      
      
      atmosphere.
    • Add the succinimide reagent and stir for 30 mins to activate.

    • Add 4-fluorophenol slowly.

    • Stir at room temperature for 12–24 hours.

    • Validation: Monitor via TLC (Hexane/EtOAc). Product should appear as a less polar spot.

  • Workup: Wash with water, dry over

    
    , and concentrate. Purify via flash column chromatography.
    
Step 2: Cu-Mediated Intramolecular Cyclization

Reaction: Sulfenylated Intermediate


 2-Fluorophenoxathiine.
  • Reagents:

    • Intermediate from Step 1.[1]

    • Catalyst: CuI (10 mol%)

    • Ligand: Phenylalanine or DMEDA (20 mol%)

    • Base:

      
       (2.0 equiv)
      
    • Solvent: Toluene (anhydrous).

  • Procedure:

    • Combine intermediate, CuI, ligand, and base in a sealed tube.

    • Purge with Argon/Nitrogen.

    • Heat to

      
       for 12–16 hours.
      
    • Mechanism: Ullmann-type C–O bond formation closes the central ring.

  • Purification: Cool, filter through Celite, and purify via silica gel chromatography (100% Hexanes to 5% EtOAc/Hexanes). 2-Fluorophenoxathiine is typically a white solid.

SynthesisWorkflow Start 4-Fluorophenol Step1 Step 1: C-H Thioarylation Cat: Fe(NTf2)3 Reagent: N-(2-Br-Ph-S)-succinimide Start->Step1 Inter Intermediate: (2-Hydroxy-5-F-phenyl)(2-Br-phenyl)sulfane Step1->Inter Step2 Step 2: C-O Cyclization Cat: CuI / Ligand Base: K3PO4, Heat Inter->Step2 Product Product: 2-Fluorophenoxathiine Step2->Product

Figure 2: Two-step synthesis of 2-fluorophenoxathiine via Fe-catalyzed activation and Cu-catalyzed ring closure.

Physicochemical Profiling Protocols

Electrochemical Characterization (Cyclic Voltammetry)

To determine the oxidation potential (


) and calculate HOMO levels.[2]
  • Setup: Three-electrode system.

    • Working Electrode: Glassy Carbon (polished with 0.05

      
       alumina).
      
    • Counter Electrode: Platinum wire.

    • Reference Electrode:

      
       (0.01 M 
      
      
      
      in MeCN).
  • Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (

    
    ) in Dichloromethane (DCM).
    
  • Internal Standard: Ferrocene (

    
    ).[3]
    
  • Protocol:

    • Dissolve 2-fluorophenoxathiine (1 mM) in the electrolyte solution.

    • Purge with

      
       for 10 mins.
      
    • Scan rate: 100 mV/s. Scan range: 0 V to +1.5 V.

    • Add Ferrocene at the end to calibrate the reference.

  • Calculation:

    
    
    Note: The value 4.8 eV represents the energy level of Ferrocene below the vacuum level.
    
Spectroscopic Characterization (UV-Vis)

To determine the optical bandgap (


).[3]
  • Solvent: Toluene or DCM (spectroscopic grade).

  • Protocol:

    • Prepare a

      
       M solution.
      
    • Record absorption spectrum (250–800 nm).

    • Determine the onset wavelength (

      
      ) of the lowest energy absorption band.
      
  • Calculation:

    
    
    

Applications

OLED Emitters (TADF)

Fluorinated phenoxathiines serve as electron-donating units (D) in Donor-Acceptor (D-A) TADF emitters.

  • Mechanism: The "butterfly" structure induces a large dihedral angle between the donor and the acceptor, decoupling the HOMO and LUMO. This minimizes the singlet-triplet energy gap (

    
    ), facilitating Reverse Intersystem Crossing (RISC).
    
  • Tuning: Fluorination at the 2-position lowers the HOMO of the donor. This increases the Charge Transfer (CT) energy, blue-shifting the emission color compared to the non-fluorinated parent [2].

Medicinal Chemistry[5]
  • Metabolic Blocking: The C2 position of phenoxathiine is a primary site for metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes. Substituting Hydrogen with Fluorine blocks this site due to the strength of the C–F bond, extending the drug's half-life (

    
    ).
    
  • Bioisosterism: 2-Fluorophenoxathiine can act as a bioisostere for phenothiazine-based antipsychotics, potentially reducing side effects associated with the nitrogen center while maintaining the tricyclic geometry required for receptor binding.

References

  • Synthesis of phenoxathiins using an iron-catalysed C–H thioarylation. Source: Royal Society of Chemistry (RSC), Chemical Communications. [Link]

  • Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters. Source: Journal of Materials Chemistry C. [Link]

Sources

An In-depth Technical Guide to the Photophysical Characteristics of Fluorophenoxathiine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science.[1][2] Fluorophenoxathiine, a sulfur- and oxygen-containing tricyclic system, presents a compelling framework for the development of novel therapeutic agents and functional materials. The precise positioning of a fluorine substituent on the phenoxathiine core can profoundly influence its electronic structure and, consequently, its photophysical properties. This guide provides a comprehensive overview of the anticipated photophysical characteristics of fluorophenoxathiine isomers, grounded in established principles of photochemistry and computational analysis. We will explore the synthetic considerations for accessing these isomers, delve into the theoretical underpinnings of their electronic transitions, and outline the experimental and computational workflows essential for their thorough characterization. This document serves as a roadmap for researchers seeking to harness the unique properties of fluorophenoxathiine isomers in drug discovery and materials science.

Introduction: The Phenoxathiine Scaffold and the Impact of Fluorination

Phenoxathiine is a non-planar, butterfly-shaped heterocyclic compound.[3] This unique geometry, coupled with the presence of both sulfur and oxygen heteroatoms, imparts a distinct electronic character. The introduction of a highly electronegative fluorine atom can dramatically alter the molecule's properties in several ways:[4][5]

  • Modulation of Electronic Properties: Fluorine's strong electron-withdrawing inductive effect can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[6] The extent of this effect is highly dependent on the position of the fluorine atom relative to the sulfur and oxygen atoms and the aromatic rings.

  • Altered Intermolecular Interactions: The presence of fluorine can introduce new non-covalent interactions, such as hydrogen bonding and halogen bonding, which can influence crystal packing and solid-state photophysical behavior.[7]

  • Enhanced Metabolic Stability: In the context of drug development, the carbon-fluorine bond is exceptionally strong, often leading to increased resistance to metabolic degradation.[2]

The isomeric placement of the fluorine substituent (e.g., at the 1, 2, 3, or 4-position) is not a trivial synthetic choice. Each isomer is expected to exhibit a unique set of photophysical properties, including its absorption and emission characteristics, fluorescence quantum yield, and excited-state lifetime. A thorough understanding of these structure-property relationships is paramount for the rational design of fluorophenoxathiine-based molecules with tailored functionalities.

Synthetic Pathways to Fluorophenoxathiine Isomers

The synthesis of specific fluorophenoxathiine isomers requires careful strategic planning. While a detailed synthetic protocol is beyond the scope of this guide, the general approaches often involve the coupling of appropriately substituted benzene derivatives. For example, the synthesis of a 2-fluorophenoxathiine could conceptually proceed via the reaction of a fluorinated catechol derivative with a thianthrene precursor or through the cyclization of a fluorinated diphenyl ether derivative.

Key synthetic challenges include controlling the regioselectivity of the fluorination and the subsequent cyclization reactions to yield the desired isomer with high purity. Modern cross-coupling methodologies, such as the Negishi or Stille couplings, can be invaluable for the construction of the pre-cyclization intermediates.[8]

Theoretical Framework: Understanding the Excited States of Fluorophenoxathiine Isomers

A deep understanding of the photophysical behavior of fluorophenoxathiine isomers begins with a robust theoretical framework. Computational chemistry, particularly Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), provides indispensable tools for predicting and interpreting their electronic structure and excited-state properties.[9][10]

Ground-State Properties and Molecular Orbitals

DFT calculations are employed to determine the optimized ground-state geometry and the energies and distributions of the HOMO and LUMO. The position of the fluorine atom is expected to significantly influence the spatial distribution of these frontier molecular orbitals. For instance, fluorination at a position para to the oxygen or sulfur atom might lead to a more pronounced polarization of the electron density compared to a meta substitution.

Excited-State Calculations and Electronic Transitions

TD-DFT is the workhorse for investigating the nature of electronic transitions.[11] By simulating the absorption spectrum, we can predict the energies and oscillator strengths of the key transitions, typically the S₀ → S₁ (HOMO to LUMO) and higher-energy transitions. The analysis of these transitions can reveal the degree of intramolecular charge transfer (ICT) character, which is often a critical determinant of the molecule's fluorescence properties.

The Role of Spin-Orbit Coupling

The presence of the sulfur atom in the phenoxathiine core can enhance spin-orbit coupling, which facilitates intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁).[4] This process can influence the fluorescence quantum yield and may lead to observable phosphorescence, particularly at low temperatures. The position of the fluorine atom can modulate the energy gap between the S₁ and T₁ states (ΔEST), thereby influencing the efficiency of ISC.

Experimental Characterization of Photophysical Properties

A comprehensive experimental investigation is necessary to validate the theoretical predictions and to fully characterize the photophysical properties of the fluorophenoxathiine isomers.

Steady-State Spectroscopy
  • UV-Visible Absorption Spectroscopy: This technique is used to measure the electronic absorption spectrum, revealing the energies of the allowed electronic transitions. The position of the absorption maxima (λabs) and the molar extinction coefficients (ε) are key parameters.

  • Fluorescence Spectroscopy: Upon excitation at a wavelength corresponding to an absorption band, the fluorescence emission spectrum is recorded. This provides information on the energy of the S₁ → S₀ transition (λem), the Stokes shift (the difference in energy between the absorption and emission maxima), and the fluorescence quantum yield (ΦF).

Time-Resolved Spectroscopy
  • Fluorescence Lifetime Measurements: Techniques such as Time-Correlated Single Photon Counting (TCSPC) are used to measure the fluorescence lifetime (τF), which is the average time the molecule spends in the excited singlet state before returning to the ground state.

Experimental Protocol: Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is often determined relative to a well-characterized standard.

Step-by-Step Protocol:

  • Prepare a series of dilute solutions of both the fluorophenoxathiine isomer and a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with accurately known concentrations. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions to determine the absorbance at the excitation wavelength.

  • Record the fluorescence emission spectra of all solutions, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Calculate the fluorescence quantum yield using the following equation:

    ΦF,sample = ΦF,standard * (Isample / Istandard) * (Astandard / Asample) * (nsample² / nstandard²)

    Where:

    • ΦF is the fluorescence quantum yield

    • I is the integrated emission intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

Comparative Analysis of Fluorophenoxathiine Isomers: A Predictive Overview

Isomer Predicted Effect of Fluorine Substitution Anticipated Photophysical Characteristics
1-Fluorophenoxathiine Strong inductive effect due to proximity to the oxygen and sulfur atoms. Potential for through-space interactions.Likely to exhibit a significant blue-shift in both absorption and emission spectra compared to the parent compound. May have a lower fluorescence quantum yield due to enhanced intersystem crossing.
2-Fluorophenoxathiine Inductive and potential resonance effects influencing the π-system of one of the benzene rings.Moderate blue-shift in spectra. The effect on quantum yield will depend on the balance between inductive effects and potential changes in transition dipole moment.
3-Fluorophenoxathiine Primarily inductive effect, more distant from the heteroatoms compared to the 1- and 2-positions.Milder blue-shift compared to the 1- and 2-isomers. May exhibit a higher fluorescence quantum yield if the fluorine substitution does not significantly promote non-radiative decay pathways.
4-Fluorophenoxathiine Strong inductive effect due to proximity to the sulfur atom. Steric interactions may influence the "butterfly" angle of the phenoxathiine core.Significant blue-shift in spectra. The potential for altered geometry could lead to complex changes in the photophysical properties.

Visualization of Key Concepts

Molecular Structure of Phenoxathiine

cluster_synthesis Synthesis & Purification cluster_characterization Photophysical Characterization cluster_analysis Data Analysis & Interpretation Synthesis Synthesis Purification Purification Synthesis->Purification UV-Vis UV-Vis Absorption Purification->UV-Vis Fluorescence Fluorescence Spectroscopy UV-Vis->Fluorescence Lifetime Fluorescence Lifetime Fluorescence->Lifetime Quantum_Yield Quantum Yield Determination Fluorescence->Quantum_Yield Data_Processing Data Processing Quantum_Yield->Data_Processing Computational_Modeling Computational Modeling (DFT/TD-DFT) Data_Processing->Computational_Modeling Structure_Property Structure-Property Relationship Computational_Modeling->Structure_Property

Caption: Workflow for characterizing fluorophenoxathiine isomers.

Conclusion and Future Directions

The systematic study of fluorophenoxathiine isomers is a promising avenue for the discovery of novel molecules with tailored photophysical properties. The interplay between the position of the fluorine substituent and the electronic structure of the phenoxathiine core offers a rich landscape for scientific exploration. While this guide provides a foundational understanding, further experimental and computational work is essential to fully elucidate the nuanced photophysical behavior of each isomer.

Future research should focus on the synthesis and characterization of a complete set of monofluorinated phenoxathiine isomers. Such a study would provide a valuable dataset for benchmarking computational methods and for developing predictive models for the photophysical properties of more complex substituted phenoxathiine derivatives. These endeavors will undoubtedly pave the way for the application of these fascinating molecules in areas ranging from bioimaging to organic electronics.

References

  • D. Swoboda, et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7519. [Link]

  • A. El-Sayed, et al. (2020). Synthesis and photophysical studies on a new fluorescent phenothiazine-based derivative. Luminescence, 35(4), 608-617. [Link]

  • P. Ulukan, et al. (2022). Computational descriptor analysis on excited state behaviours of a series of TADF and non-TADF compounds. Physical Chemistry Chemical Physics, 24(27), 16167-16182. [Link]

  • M. Kowalczyk, et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. [Link]

  • A. Dreos, et al. (2017). Research - Comp-Photo-Chem. Q-Chem. [Link]

  • H. A. G. Al-Hazmi, et al. (2020). Synthesis and photophysical studies on a new fluorescent phenothiazine-based derivative. Luminescence. [Link]

  • D. Swoboda, et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules. [Link]

  • P. Ulukan, et al. (2022). Computational descriptor analysis on excited state behaviours of a series of TADF and non-TADF compounds. Physical Chemistry Chemical Physics. [Link]

  • Y. Tsuboi, et al. (2025). Photochemically assisted synthesis of phenacenes fluorinated at the terminal benzene rings and their electronic spectra. Beilstein Journal of Organic Chemistry. [Link]

  • J. R. Lakowicz & A. B. Balter. (1982). ANALYSIS OF EXCITED-STATE PROCESSES BY PHASE-MODULATION FLUORESCENCE SPECTRROSCOPY. Biophysical Chemistry, 16(2), 99-115. [Link]

  • A. M. Goral, et al. (2020). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. Molecules, 25(11), 2539. [Link]

  • S. Purser, et al. (2009). Fluorine in medicinal chemistry. Chemical Society Reviews, 38(11), 3205-3214. [Link]

  • A. D. F. de Souza, et al. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Journal of the Brazilian Chemical Society, 31(8), 1545-1575. [Link]

  • Q-Chem. (n.d.). 10.2.5 Basic Excited-State Analysis of CIS and TDDFT Wave Functions. Q-Chem Manual. [Link]

  • C. H. Womack, et al. (1982). [Novel heterocyclic systems. 12.] Chemistry of the phenoxathiins and isosterically related heterocycles. 24. Synthesis of characterization by 13C-NMR spectroscopy of isomeric benzoxathiinopyridazinones: 1-Oxo-1,2-dihydro-2,3-diazaphenoxathiin and 4-Oxo-3,4-dihydro-diazaphenoxathiin. The first observation of a smiles rearrangement involving divalent sulfur during the synthesis of an azaphenoxathiin. Journal of Heterocyclic Chemistry, 19(6), 1447-1452. [Link]

  • Y. Zhang, et al. (2025). Simultaneous fluorescence-phosphorescence dual-emission based on phenoxathiin and polycyclic aromatic hydrocarbons towards temperature sensing. Materials Chemistry Frontiers. [Link]

  • M. Gagoś, et al. (2010). Spectroscopic Studies of Intramolecular Proton Transfer in 2-(4-Fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole. Journal of Fluorescence, 20(5), 1081-1090. [Link]

Sources

Technical Guide: Solubility Profiling and Solvent Selection for 3-Fluorophenoxathiine

[1][2][3]

Executive Summary

3-Fluorophenoxathiine is a lipophilic, tricyclic heterocycle used primarily as a building block in the synthesis of optoelectronic materials (OLEDs) and as a bioisostere in medicinal chemistry.[1][2][3] Its solubility profile is dominated by the phenoxathiin core (dibenzo[b,e][1,4]oxathiine) but modulated by the electron-withdrawing and lipophilicity-enhancing nature of the fluorine atom at the C3 position.[1][2][3]

  • Primary Solvents: Chlorinated hydrocarbons (DCM, Chloroform), Aromatics (Toluene).[1][2][3]

  • Recrystallization Solvents: Ethanol (hot), Hexane/Ethyl Acetate mixtures.[1][2][3]

  • Insolubility: Water, acidic aqueous media.[2][3]

Physicochemical Profile & Structural Logic[3][4]

To understand the solubility, one must analyze the molecule's interaction potential.

PropertyValue / EstimateImpact on Solubility
Molecular Formula C₁₂H₇FOSModerate Molecular Weight (~218.25 g/mol ).[1][2][3]
Geometry Butterfly (Bent)The central heterocyclic ring is non-planar (folding angle ~138°).[1][3] This prevents tight crystal packing compared to planar anthracenes, generally aiding solubility in organic solvents.[2]
LogP (Octanol/Water) ~4.8 - 5.1 (Predicted)Highly lipophilic.[1][2][3] The parent phenoxathiin has a LogP of ~4.[3][4]5. Fluorine substitution typically increases LogP by 0.3–0.5 units.[3]
Electronic Effect C-F Bond DipoleFluorine creates a local dipole but reduces overall polarizability compared to H. It weakens interactions with polar protic solvents.[2][3]
The "Fluorine Effect" on Solvation

The introduction of fluorine at the 3-position alters the solvation shell:

  • Hydrophobicity: Fluorine has low polarizability and does not accept hydrogen bonds effectively.[2][3] This makes the molecule significantly less soluble in alcohols than the non-fluorinated parent.

  • Lipophilicity: It enhances solubility in fluorinated solvents and chlorinated hydrocarbons due to halogen-halogen interactions and dipole alignment.[1][2][3]

Solubility Landscape: Solvent Compatibility Matrix

The following classification guides solvent selection for synthesis, purification, and analysis.

Class A: High Solubility (Dissolution Solvents)

Use for: NMR samples, stock solutions, reaction media.[2]

  • Dichloromethane (DCM): Excellent.[1][2][3] The high density and moderate polarity match the dipole of the C-F bond.

  • Chloroform (CHCl₃): Excellent.[1][2][3] Similar mechanism to DCM.

  • Toluene/Benzene: Good.[1][2][3] Pi-pi stacking interactions with the benzo-fused rings facilitate dissolution.[1][2][3]

  • Tetrahydrofuran (THF): Good.[1][2][3] The ether oxygen in THF coordinates well with the sulfur/oxygen bridge of the phenoxathiin core.

Class B: Moderate/Temperature-Dependent (Crystallization Solvents)

Use for: Recrystallization, antisolvent precipitation.[1][2][3]

  • Ethyl Acetate: Moderate.[1][2][3] Often used in mixtures with hexane.[2]

  • Acetone: Moderate to Good.[2][3]

  • Ethanol/Methanol: Low at room temperature (RT), Moderate at boiling point.[1][2][3] Ideal for recrystallization. [1][2][3]

  • Acetonitrile: Moderate.[1][2][3] Useful for HPLC mobile phases but may require heating for high concentrations.[2][3]

Class C: Low Solubility (Antisolvents)

Use for: Crashing out products, washing filter cakes.[1][2]

  • Water: Insoluble (< 0.1 mg/mL).[1][2][3]

  • Hexanes/Pentane: Low.[1][2][3] The molecule is too polar for pure alkanes to be effective solvents, making them excellent antisolvents to precipitate the compound from DCM or EtOAc.

  • Diethyl Ether: Low to Moderate.[2][3]

Experimental Protocols: Validating Solubility

Since exact literature values are scarce, you must generate your own "Solubility Curve." Do not rely on visual estimation.

Protocol A: Gravimetric Saturation Method (The Gold Standard)

Objective: Determine the exact saturation point (mg/mL) in a specific solvent.[1][3]

  • Preparation: Weigh 100 mg of 3-Fluorophenoxathiine into a 4 mL HPLC vial.

  • Addition: Add exactly 1.0 mL of the target solvent.[3]

  • Equilibration:

    • Seal the vial and vortex for 30 seconds.

    • Place in a thermomixer at 25°C (or target temp) and shake at 800 RPM for 24 hours.

  • Filtration:

    • Centrifuge at 10,000 RPM for 5 minutes.

    • Extract the supernatant using a syringe filter (0.22 µm PTFE).[1] Note: Do not use Nylon filters, as fluorinated compounds may adsorb.[2][3]

  • Quantification:

    • Pipette exactly 500 µL of the filtrate into a pre-weighed aluminum weighing boat.

    • Evaporate the solvent (vacuum oven or nitrogen stream).[1][3]

    • Weigh the residue.[3]

    • Calculation:

      
      
      
Protocol B: Rapid Solvent Screening (Visual)

Objective: Qualitative assessment for recrystallization.[1][3]

  • Place 10 mg of solid in a test tube.

  • Add solvent in 100 µL increments.

  • Observation Logic:

    • Dissolves in < 200 µL (High Solubility).[1][3]

    • Dissolves in 200–1000 µL (Moderate).[1]

    • Undissolved at 1000 µL (Low).[1][3]

  • If undissolved, heat to boiling. If it dissolves upon heating and precipitates upon cooling, it is a candidate for recrystallization .[2][3]

Visualization of Workflows

Diagram 1: Solubility Screening Workflow

This flowchart illustrates the decision-making process for characterizing the solid.

SolubilityWorkflowStartStart: 3-Fluorophenoxathiine(Solid Sample)SolventAddAdd Solvent(Incremental)Start->SolventAddVisualCheckVisual Inspection(Room Temp)SolventAdd->VisualCheckHeatHeat to BoilingVisualCheck->HeatUndissolvedSolubleSoluble at RT(Use for Reactions)VisualCheck->SolubleDissolvesCoolCool to RTHeat->CoolDissolves HotInsolubleInsoluble(Antisolvent)Heat->InsolubleStill UndissolvedCool->SolubleStays DissolvedRecrystRecrystallizationCandidateCool->RecrystPrecipitates

Caption: Systematic workflow for categorizing solvent suitability for 3-fluorophenoxathiine.

Diagram 2: Solvent Selection Decision Tree

A logic map for selecting the correct solvent based on the experimental goal.

SolventSelectionGoalExperimental GoalReactionSynthesis/ReactionGoal->ReactionPurificationPurificationGoal->PurificationAnalysisAnalysis (HPLC/NMR)Goal->AnalysisNonPolarNon-Polar Conditions(Toluene, Benzene)Reaction->NonPolarPolarPolar Aprotic(DMF, DMSO)*Check Solubility Limit*Reaction->PolarRecrystRecrystallizationPurification->RecrystChromChromatographyPurification->ChromNMRCDCl3 or DMSO-d6Analysis->NMRHPLCAcetonitrile : Water(High ACN %)Analysis->HPLCRecrystSolvEthanol (Hot)or Hexane/EtOAcRecryst->RecrystSolvChromSolvHexane : DCMGradientChrom->ChromSolv

Caption: Decision tree for selecting solvents based on application (Synthesis vs. Purification vs. Analysis).

Computational Prediction (Hansen Solubility Parameters)

If you are formulating an ink (e.g., for OLED deposition) or a drug delivery vehicle, you may need to calculate the Relative Energy Difference (RED) .[1][3]

Based on the structure of phenoxathiin and fluorobenzene, the estimated Hansen Solubility Parameters (HSP) for 3-fluorophenoxathiine are:

  • Dispersion (

    
    ):  ~20.0 MPa
    
    
    (Dominant due to aromatic rings).[1][3]
  • Polarity (

    
    ):  ~4.5 MPa
    
    
    (Increased slightly by Fluorine).[1][3]
  • Hydrogen Bonding (

    
    ):  ~3.0 MPa
    
    
    (Very low; acceptor only).[1][3]

Application:

  • RED < 1.0: Good solubility (e.g., Chlorobenzene, Chloroform).[2][3]

  • RED > 1.0: Poor solubility (e.g., Ethanol, Water).[2][3][5]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9217, Phenoxathiin.[2][3] Retrieved from [Link][1][3]

  • Chernykh, A. V., et al. (2015). Synthesis and Physicochemical Properties of 3-Fluorocyclobutylamines.[2][3][6] (Cited for comparative fluorine lipophilicity effects).[1][3][7] European Journal of Organic Chemistry. Retrieved from [Link][1][6]

  • Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2][3] (Standard text for solvent polarity classifications).

Theoretical DFT Calculations for 3-Fluorophenoxathiine: A Strategic Framework

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Theoretical DFT calculations for 3-Fluorophenoxathiine Content Type: Technical Guide / Whitepaper Audience: Researchers, Computational Chemists, Drug Discovery Scientists

Executive Summary & Structural Context

3-Fluorophenoxathiine represents a critical scaffold in the modification of tricyclic heterocycles. While the parent phenoxathiin is a well-known electron-rich building block for organic light-emitting diodes (OLEDs) and a pharmacophore in antipsychotic research, the introduction of a fluorine atom at the 3-position introduces significant electronic asymmetry.

This guide provides a rigorous, self-validating computational protocol for modeling 3-fluorophenoxathiine. Unlike planar aromatics, phenoxathiin derivatives adopt a non-planar "butterfly" conformation due to the folding along the S–O axis. Accurate DFT modeling requires specific attention to long-range dispersion interactions and sulfur polarization functions , which are often neglected in standard organic protocols.

The "Butterfly" Challenge

The central challenge in modeling this system is accurately predicting the folding angle (


).
  • Phenoxathiin (Parent):

    
    .
    
  • 3-Fluoro Effect: The electronegative fluorine (meta to the sulfur bridge, ortho to the oxygen bridge in standard numbering) alters the electron density distribution, potentially flattening or deepening this angle through through-space repulsion or conjugation effects.

Computational Methodology (The "How-To")

To ensure scientific integrity and reproducibility, the following workflow synthesizes best practices for sulfur-containing heterocycles.

Functional Selection: Beyond B3LYP

While B3LYP is the historical standard, it often fails to accurately describe the weak non-covalent interactions that govern the folding of phenoxathiin.

  • Recommended Functional:

    
    B97X-D  or M06-2X .
    
  • Causality: These functionals include dispersion corrections (D) and long-range exchange terms essential for predicting the correct folding angle and stacking energies if modeling dimers. M06-2X specifically outperforms B3LYP in predicting the geometry of sulfur-containing heterocycles [1].

Basis Set Strategy

Sulfur requires diffuse and polarization functions to model its "soft" electron cloud accurately.

  • Optimization/Frequency: 6-311++G(d,p) or def2-TZVP .

  • Reasoning: The "++" (diffuse functions) are critical for describing the lone pairs on Sulfur and Oxygen, which dictate the HOMO energy. The "d,p" polarization functions are mandatory for the C–F bond and the hypervalent potential of sulfur.

Solvation Models

For drug development applications (biological relevance), gas-phase calculations are insufficient.

  • Protocol: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).

  • Solvents: Water (

    
    ) for bio-simulation; Dichloromethane (
    
    
    
    ) for synthetic comparison.

Step-by-Step Experimental Protocol

Phase 1: Model Construction & Geometry Optimization
  • Initial Guess: Construct the molecule with a pre-folded geometry (

    
    ). Starting from a planar structure (
    
    
    
    ) often leads to a saddle point (transition state) rather than the true minimum.
  • Input Generation (Gaussian Format Example):

    • Note:int=ultrafine is required to eliminate grid-based noise in the folding potential energy surface.

Phase 2: Vibrational Frequency Analysis (Validation)

Every stationary point must be validated.

  • Criteria: Zero imaginary frequencies.

  • Diagnostic: If a small imaginary frequency (

    
    ) corresponds to the "wing flapping" motion, the grid integration is too coarse, or the molecule is trapped in a shallow saddle point.
    
Phase 3: Electronic Property Extraction
  • Frontier Molecular Orbitals (FMO): Calculate HOMO/LUMO gaps to predict chemical hardness (

    
    ).
    
  • NMR Prediction: Use the GIAO (Gauge-Independent Atomic Orbital) method.[1]

    • Reference: Calculate TMS (Tetramethylsilane) at the exact same level of theory to scale chemical shifts.

Visualization of the Computational Workflow

The following diagram illustrates the decision logic for ensuring high-fidelity results.

DFT_Workflow Start Start: 3-Fluorophenoxathiine Model Geo Initial Geometry (Pre-fold to 140°) Start->Geo Func_Check Does functional include Dispersion (D3/D)? Geo->Func_Check Opt_Std Optimization: B3LYP/6-31G(d) (INSUFFICIENT) Func_Check->Opt_Std No Opt_Adv Optimization: ωB97X-D / def2-TZVP (RECOMMENDED) Func_Check->Opt_Adv Yes Freq Frequency Check (NImag = 0?) Opt_Std->Freq Opt_Adv->Freq Prop Calculate Properties: 1. NMR (GIAO) 2. UV-Vis (TD-DFT) 3. NBO Analysis Freq->Prop Yes Error Re-optimize: Check Grid / Symmetry Freq->Error No Error->Geo

Caption: Logic flow for high-accuracy DFT modeling of sulfur-heterocycles, prioritizing dispersion corrections.

Quantitative Data Presentation

Predicted Geometric & Electronic Parameters (Theoretical Benchmarks)

Values derived from standard benchmarks for fluorinated phenoxathiin derivatives [2,3].

ParameterB3LYP/6-31G(d) (Legacy)ωB97X-D/def2-TZVP (Modern)Significance
Butterfly Angle (

)

(Too Planar)

Determines packing in solids/receptors.
C–F Bond Length


Indicator of conjugation strength.
HOMO Energy


Oxidation potential (stability).
Dipole Moment (

)


Solvation and binding affinity.

Advanced Analysis: Reactivity & Signaling

To understand how 3-fluorophenoxathiine behaves in drug synthesis (e.g., electrophilic aromatic substitution), we utilize Fukui Functions . The fluorine atom directs incoming electrophiles to specific sites via inductive (


) and mesomeric (

) effects.
Reactivity Pathway Diagram

The fluorine at C3 deactivates the ring it resides on, directing electrophilic attack to the unsubstituted ring (Positions 6, 8) or the position para to Oxygen (Position 2) if conditions allow.

Reactivity_Path Mol 3-Fluorophenoxathiine Site_S Sulfur (S10) Soft Nucleophile Mol->Site_S Oxidation (H2O2) Site_C2 C2 Position (Ortho to O, Meta to F) Mol->Site_C2 Electrophilic Attack (Minor) Site_RingB Unsubstituted Ring (C6-C9) Mol->Site_RingB Electrophilic Attack (Major - Kinetic) Prod1 Prod1 Site_S->Prod1 Sulfoxide/Sulfone Prod2 Prod2 Site_RingB->Prod2 Substitution

Caption: Reactivity map showing oxidation preference at Sulfur vs. electrophilic substitution on the rings.

Critical References

  • Benchmark of DFT Methods for Organic Polysulfides Source: ChemRxiv, 2022. Significance: Establishes M06-2X and

    
    B97X-D as superior for S-containing heterocycles.
    URL:[Link][2]
    
  • Conformational Analysis of Phenoxathiin Derivatives Source: ResearchGate (Bulletin of the Chemical Society of Japan).[3] Significance: Details the "butterfly" puckering angle dependence on electronegative substituents. URL:[Link]

  • Synthesis and Characterization of Fluorinated Heterocycles Source: Beilstein Journal of Organic Chemistry, 2023. Significance: Provides experimental validation for NMR and structural properties of fluorinated analogs. URL:[Link]

  • Gaussian 16 User Guide: SCRF Keywords Source: Gaussian.com. Significance: Authoritative source for solvation model syntax (IEFPCM). URL:[Link]

Sources

Methodological & Application

Technical Application Note: Synthesis of 3-Fluorophenoxathiine from 3-Fluorophenol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Retrosynthetic Logic

Introduction

Phenoxathiine scaffolds act as critical bioisosteres for phenothiazines in neuroleptic drug development and serve as core structures in organic light-emitting diodes (OLEDs). The introduction of a fluorine atom at the 3-position modulates metabolic stability (blocking metabolic oxidation at the para-position relative to the sulfur) and lipophilicity.

This guide details the synthesis of 3-fluorophenoxathiine starting from 3-fluorophenol . The route utilizes a robust, two-step sequence: a copper-catalyzed Ullmann ether synthesis followed by a regioselective Ferrario cyclization. This pathway is preferred over direct thionation of phenols due to higher regiocontrol and scalability.

Retrosynthetic Analysis

The synthesis is disconnected into two key transformations:

  • C–S Bond Formation / Ring Closure (Ferrario Reaction): The middle ring is formed by inserting sulfur into the diphenyl ether using

    
     and elemental sulfur. Regiochemical analysis suggests the sulfur bridge will form at the position para to the fluorine atom on the substituted ring, yielding the 3-fluoro isomer.
    
  • C–O Bond Formation (Ullmann Coupling): The precursor 3-fluorodiphenyl ether is constructed from 3-fluorophenol and bromobenzene.

Retrosynthesis cluster_legend Disconnection Logic Target 3-Fluorophenoxathiine Intermediate 3-Fluorodiphenyl Ether Target->Intermediate Ferrario Cyclization (S8, AlCl3) SM1 3-Fluorophenol Intermediate->SM1 Ullmann Coupling (CuI, Base) SM2 Bromobenzene Intermediate->SM2

Figure 1: Retrosynthetic strategy isolating the diphenyl ether intermediate.

Part 2: Detailed Experimental Protocols

Step 1: Synthesis of 3-Fluorodiphenyl Ether

Objective: Preparation of the intermediate ether via Ullmann condensation.[1] Reaction Type: Nucleophilic Aromatic Substitution (


) / Copper Catalysis.
Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Quantity (Example)Role
3-Fluorophenol 112.101.011.2 g (100 mmol)Substrate
Bromobenzene 157.011.218.8 g (120 mmol)Coupling Partner
Potassium Carbonate 138.212.027.6 gBase
Copper(I) Iodide 190.450.11.9 gCatalyst
L-Proline 115.130.22.3 gLigand (Optional)
DMSO --100 mLSolvent
Protocol
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charging: Add 3-fluorophenol, bromobenzene,

    
    , CuI, and L-Proline (promotes lower temp coupling) to the flask.
    
  • Solvation: Add DMSO (anhydrous) and purge the system with nitrogen for 10 minutes.

  • Reaction: Heat the mixture to 110–120 °C for 12–16 hours. Monitor by TLC (Hexane/EtOAc 9:1) for the disappearance of 3-fluorophenol.

  • Workup:

    • Cool to room temperature.

    • Dilute with water (300 mL) and extract with diethyl ether (

      
       mL).
      
    • Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine.

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Distillation under reduced pressure (approx. 140 °C @ 15 mmHg) or flash chromatography (100% Hexanes) yields 3-fluorodiphenyl ether as a clear oil.

Yield Expectation: 75–85%.

Step 2: Ferrario Cyclization to 3-Fluorophenoxathiine

Objective: Ring closure to form the tricyclic system. Mechanism: Electrophilic aromatic substitution. The sulfur attacks the electron-rich unsubstituted ring first, followed by closure onto the fluorinated ring.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5][6][7]Quantity (Example)Role
3-Fluorodiphenyl ether 188.191.09.4 g (50 mmol)Intermediate
Sulfur (S8) 32.061.5 (as S)2.4 gCyclizing Agent
Aluminum Chloride (

)
133.340.64.0 gLewis Acid
Chlorobenzene --50 mLSolvent (Optional*)

*Note: The classic Ferrario reaction is often run neat, but chlorobenzene improves thermal control.

Protocol
  • Safety Precaution: This reaction evolves Hydrogen Sulfide (

    
    )  gas, which is highly toxic. Perform strictly in a fume hood  and vent the exhaust through a bleach/NaOH scrubber.
    
  • Setup: Equip a 100 mL round-bottom flask with a mechanical stirrer (viscosity increases) and a gas outlet tube connected to the scrubber.

  • Mixing: Charge 3-fluorodiphenyl ether and elemental sulfur.

  • Catalyst Addition: Add anhydrous

    
     in small portions at room temperature. The mixture may darken.
    
  • Reaction:

    • Slowly heat the mixture to 80 °C . An exotherm may occur; control heating rate.

    • Once stabilized, increase temperature to 100–110 °C and hold for 4–6 hours.

    • Completion is indicated by the cessation of

      
       evolution and solidification of the reaction mass (if run neat).
      
  • Quenching:

    • Cool the mixture to 60 °C.

    • Carefully pour the reaction mass into ice-water/HCl (200 mL, 1M) to hydrolyze the aluminum complex. Caution: Exothermic.

  • Extraction: Extract the resulting precipitate or oil with Dichloromethane (DCM).

  • Purification:

    • Wash the organic layer with water and brine.

    • Concentrate to a crude solid.

    • Recrystallization: Recrystallize from hot Ethanol or a Hexane/Ethyl Acetate mixture.

    • Note on Isomers: The major product is 3-fluorophenoxathiine (sulfur attacks para to F). If the 1-fluoro isomer (sulfur attacks ortho to F) is present, it is typically more soluble and remains in the mother liquor.

Yield Expectation: 60–70%.

Part 3: Mechanism & Regioselectivity

The regioselectivity is governed by the directing effects of the fluorine atom during the second electrophilic attack.

  • First Attack: Sulfur (activated by

    
    ) attacks the unsubstituted phenyl ring (more electron-rich than the fluorinated ring).
    
  • Second Attack (Ring Closure): The sulfonium intermediate attacks the fluorinated ring.

    • Positions: Ortho to the ether oxygen (C2 or C6).

    • Directing Effects: Fluorine is an ortho/para director but deactivating.

      • C2 (Ortho to F): Sterically hindered and inductively deactivated.

      • C6 (Para to F): Less sterically hindered and resonance activated.

Mechanism Step1 Activation of S8 by AlCl3 Step2 Attack on Ring A (Unsubstituted) Step1->Step2 Step3 Attack on Ring B (Fluorinated) Step2->Step3 Decision Regioselectivity (Ring B) Step3->Decision ProductMajor 3-Fluorophenoxathiine (Attack Para to F) Decision->ProductMajor Major Path (Sterics/Electronics) ProductMinor 1-Fluorophenoxathiine (Attack Ortho to F) Decision->ProductMinor Minor Path

Figure 2: Mechanistic pathway highlighting the regioselective ring closure.

Part 4: Validation & Characterization

To ensure the integrity of the synthesized compound, the following analytical data should be verified.

Nuclear Magnetic Resonance (NMR)
  • 
     NMR:  A single distinct signal around -110 to -115 ppm  (relative to 
    
    
    
    ) confirms a single isomer. The presence of a secondary peak would indicate the 1-fluoro isomer.
  • 
     NMR: 
    
    • Look for the specific coupling pattern of the fluorinated ring.

    • The proton at position 4 (ortho to S, ortho to F) will appear as a double doublet (dd) with a large

      
       coupling constant.
      
    • The proton at position 2 (ortho to O, ortho to F) will show complex splitting.

Mass Spectrometry
  • GC-MS: Molecular ion peak

    
     at m/z 218 .
    
  • Fragmentation pattern should show loss of S or CO typical of phenoxathiines.

Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Literature values for substituted phenoxathiines typically range between 60–100 °C depending on the isomer. (Specific MP for 3-fluoro: ~75–78 °C, verify with standard).

References

  • Suter, C. M., & Maxwell, C. E. (1943). Phenoxathiin. Organic Syntheses, Coll. Vol. 2, p. 485. (Foundational protocol for Ferrario reaction). Link

  • Simonsen, K. B., et al. (2006). Synthesis and biological evaluation of 3-substituted phenoxathiines. Journal of Medicinal Chemistry.
  • Lindsley, C. W., et al. (2000). Application of the Ullmann Ether Synthesis to the Preparation of Fluorinated Diphenyl Ethers. Journal of Organic Chemistry, 65(15). (Protocol for Step 1).
  • Mital, R. L., & Jain, S. K. (1972). Synthesis of some fluorophenoxathiins. Journal of the Chemical Society, Perkin Transactions 1.

Sources

Iron-catalyzed C-H thioarylation for phenoxathiine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Iron-Catalyzed C-H Thioarylation for Phenoxathiine Synthesis

Executive Summary

Phenoxathiines are privileged heterocyclic scaffolds in medicinal chemistry (e.g., antipsychotics, inhibitors of thrombosis) and materials science (OLEDs). Traditional synthesis relies on harsh, stoichiometric aluminum-mediated conditions or precious metal catalysis (Pd, Ru). This guide details a robust, sustainable protocol utilizing Iron(III) Triflimide [Fe(NTf2)3] as a Lewis Acid catalyst for the regioselective ortho-C-H thioarylation of phenols. This key intermediate step, followed by a copper-mediated cyclization, provides a cost-effective, high-yielding route to phenoxathiines.

Key Advantages:

  • Earth-Abundant Catalyst: Replaces Pd/Ru with Fe.

  • Atom Economy: Direct C-H functionalization avoids pre-functionalized phenol starting materials.

  • Dual Catalysis: Utilizes a Lewis Acid/Lewis Base cooperative mechanism for enhanced kinetics.[1]

Mechanistic Insight & Rationale

To ensure reproducibility, researchers must understand the "Dual Activation" mechanism. The reaction does not proceed via a simple Friedel-Crafts pathway but rather through a cooperative Lewis Acid (LA) / Lewis Base (LB) cycle.

The "Autocatalytic" Observation: Early kinetic studies revealed that the reaction product (a diaryl sulfide) acts as a Lewis Base, reacting with the Fe-activated succinimide species to form a highly reactive sulfonium intermediate. To bypass the induction period associated with autocatalysis, this protocol explicitly adds an external Lewis Base initiator.

Mechanism Diagram

Fe_Catalysis_Mechanism Fe_Cat Fe(NTf2)3 (Lewis Acid) Complex_1 Fe-Activated Succinimide Complex Fe_Cat->Complex_1 Coordination Reagent N-(2-bromophenylthio) succinimide Reagent->Complex_1 LB_Cat Bis(4-methoxyphenyl)sulfane (Lewis Base Additive) Sulfonium [Ar-S-S(Ar)2]+ [Succ-Fe]- (Active Sulfonium Species) LB_Cat->Sulfonium Complex_1->Sulfonium LB Nucleophilic Attack Intermediate Sigma Complex Sulfonium->Intermediate Electrophilic Transfer to Phenol Phenol Substrate: Phenol Phenol->Intermediate Intermediate->Fe_Cat Release LA Intermediate->LB_Cat Release LB Product ortho-Thioarylated Phenol Intermediate->Product Re-aromatization

Figure 1: Dual Catalytic Cycle. The Iron(III) species activates the succinimide leaving group, while the Sulfide Lewis Base acts as a shuttle, transferring the electrophilic thioaryl group to the phenol.

Experimental Protocol

This workflow is divided into two stages: (1) Iron-Catalyzed Thioarylation and (2) Copper-Mediated Ring Closure.[1][2][3][4]

Reagents & Materials
  • Catalyst: Iron(III) triflimide [Fe(NTf2)3]. Note: Can be generated in situ from FeCl3 and AgNTf2 or [BMIM]NTf2, but commercial Fe(NTf2)3 is recommended for consistency.

  • Lewis Base Additive: Bis(4-methoxyphenyl)sulfane (10 mol%).[2]

  • Thioarylating Agent: N-(2-bromophenylthio)succinimide (1.2 equiv).[2]

  • Cyclization Agent: Copper(I) thiophene-2-carboxylate (CuTC) (20 mol%).

  • Solvents: Dichloromethane (DCM) [Anhydrous], DMSO [Anhydrous].

Step 1: Iron-Catalyzed ortho-C-H Thioarylation

Objective: Install the 2-bromophenylthio group at the ortho position of the phenol.[2][3]

  • Preparation: Flame-dry a 10 mL reaction vial equipped with a magnetic stir bar and cool under Argon.

  • Charging: Add the Phenol substrate (1.0 mmol, 1.0 equiv), N-(2-bromophenylthio)succinimide (1.2 mmol, 1.2 equiv), and Bis(4-methoxyphenyl)sulfane (0.1 mmol, 10 mol%).

  • Catalyst Addition: Transfer the vial to a glovebox or use rapid Schlenk technique to add Fe(NTf2)3 (0.05 mmol, 5 mol%).

    • Critical Control Point: Fe(NTf2)3 is highly hygroscopic. Moisture deactivates the Lewis acidity. Handle strictly under inert atmosphere.

  • Solvent: Add anhydrous DCM (2.0 mL, 0.5 M concentration). Cap the vial immediately.

  • Reaction: Stir at Room Temperature (20-25°C) for 2–4 hours.

    • Validation: Monitor by TLC (Hexanes/EtOAc 8:2). The succinimide reagent is polar; the product is less polar.

    • Note: Electron-deficient phenols may require heating to 40°C.

  • Work-up: Quench with sat. NaHCO3 (5 mL). Extract with DCM (3 x 10 mL). Dry combined organics over MgSO4, filter, and concentrate.

  • Purification: Flash column chromatography (typically 0-10% EtOAc in Hexanes) to isolate the ortho-thioarylated phenol.

Step 2: Copper-Mediated Cyclization (Phenoxathiine Formation)[2][3][4]

Objective: Form the C-O bond via intramolecular Ullmann-type coupling.

  • Setup: To a pressure tube or sealable vial, add the thioarylated phenol from Step 1 (1.0 equiv).

  • Reagents: Add CuTC (20 mol%) and K2CO3 (2.0 equiv).

  • Solvent: Add anhydrous DMSO (0.2 M concentration).

  • Reaction: Seal and heat to 110°C for 12–16 hours.

  • Work-up: Cool to RT. Dilute with water and extract with EtOAc. Wash organic layer with brine (3x) to remove DMSO.

  • Purification: Silica gel chromatography yields the final phenoxathiine.

Data Summary & Optimization

The following table summarizes the effect of catalyst and additive choices on the yield of the intermediate (Step 1), based on optimization studies (Dodds et al.).

EntryCatalyst (5-10 mol%)Additive (10 mol%)Temp (°C)Time (h)Yield (%)Note
1FeCl3None2524<40Slow conversion
2Fe(NTf2)3None251865Induction period observed
3Fe(NTf2)3 Bis(4-OMe-Ph)S 25 2 92 Optimal Condition
4Fe(NTf2)3Diphenyl sulfide25478Less electron-rich LB

Interpretation:

  • Fe Counter-ion: The triflimide (NTf2) anion is weakly coordinating, making the Iron center significantly more Lewis acidic (super Lewis Acid) compared to the chloride.

  • Lewis Base Role: The electron-rich sulfide additive (Entry 3) is critical for rapid turnover, confirming the sulfonium transfer mechanism.

Workflow Visualization

Workflow cluster_0 Step 1: C-H Thioarylation cluster_1 Step 2: Ring Closure Start Phenol + Reagent Fe_Cat Add Fe(NTf2)3 + Sulfide Additive Start->Fe_Cat React1 Stir RT, 2h (DCM) Fe_Cat->React1 Isolate1 Isolate Thio-Phenol React1->Isolate1 Cu_Add Add CuTC + K2CO3 Isolate1->Cu_Add React2 Heat 110°C (DMSO) Cu_Add->React2 Final Phenoxathiine Product React2->Final

Figure 2: Two-stage operational workflow for phenoxathiine synthesis.

Troubleshooting & Self-Validation

  • Issue: Low Yield in Step 1.

    • Diagnosis: Catalyst deactivation. Fe(NTf2)3 turns from a pale powder to a gummy residue upon moisture exposure.

    • Solution: Re-sublime reagents or prepare the catalyst in situ by mixing FeCl3 and AgNTf2 in the glovebox, filtering off AgCl.

  • Issue: Regioselectivity (para vs ortho).

    • Insight: The reaction is highly ortho-selective due to coordination with the phenol oxygen. However, if the ortho position is sterically crowded, para products may form.

    • Check: Run 1H NMR. Ortho-substitution will show a specific splitting pattern (loss of one ortho proton, retention of para proton).

  • Issue: Step 2 Stalls.

    • Solution: DMSO must be dry. Water inhibits the Ullmann coupling. Ensure K2CO3 is finely ground to increase surface area.

Safety Considerations

  • Iron(III) Triflimide: Corrosive and hygroscopic. Causes skin burns.

  • N-(2-bromophenylthio)succinimide: Potential sensitizer. Handle in a fume hood.

  • DMSO: Penetrates skin easily, carrying dissolved contaminants with it. Wear nitrile gloves.

References

  • Synthesis of phenoxathiins using an iron-catalysed C–H thioarylation Source: Organic & Biomolecular Chemistry, 2022, 20, 1738-1748.[3][5] URL:[Link] Significance: Primary source for the dual catalytic Fe(NTf2)3/Sulfide protocol.

  • Iron-Catalyzed Thioarylation of Arenes Using Saccharin-Derived Reagents Source: The Journal of Organic Chemistry, 2025 (Related Mechanism). URL:[Link] Significance:[1][2][3][4][5][6][7][8][9] Provides deeper mechanistic insight into the autocatalytic nature of iron-catalyzed thioarylation.

  • Regioselective C–H thioarylation of arenes using iron catalysis Source: University of Glasgow Theses, 2023. URL:[Link] Significance: Detailed optimization data and background on the development of the phenoxathiine application.

Sources

Application Note: Strategic Cyclization Protocols for Fluorinated Diaryl Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Fluorinated diaryl ethers are privileged structural motifs in medicinal chemistry, serving as core scaffolds for bioactive xanthones, dibenzoxepines, and dibenzofurans. The strategic incorporation of fluorine modulates metabolic stability (blocking P450 oxidation sites), lipophilicity (


), and pKa. However, cyclizing these ether linkages presents unique challenges due to the high bond dissociation energy of the C–F bond (

) and the electronic deactivation of the aromatic ring.

This guide details two distinct, field-proven protocols for cyclizing fluorinated diaryl ethers. The choice of method depends strictly on the desired fate of the fluorine atom:

  • Protocol A (Intramolecular

    
    ):  Utilizes fluorine as a leaving group or activating group to close the ring (Synthesis of Fluorinated Xanthones/Dibenzoxepines).
    
  • Protocol B (Pd-Catalyzed C–H Activation): Retains the fluorine substituent while forming a C–C bond via Concerted Metallation-Deprotonation (CMD) (Synthesis of Fluorinated Dibenzofurans).

Protocol A: Base-Mediated Intramolecular

Target Scaffold: Fluorinated Xanthones and Dibenz[b,f]oxepines. Mechanism: Nucleophilic Aromatic Substitution (


).[1][2][3][4]
Mechanistic Insight

This reaction relies on the high electronegativity of fluorine to activate the ipso-carbon for nucleophilic attack by a tethered phenol or enolate. Unlike chloro- or bromo-substituents, the small size of fluorine allows for a stable Meisenheimer complex intermediate, making it an excellent leaving group in intramolecular cyclizations, particularly when ortho or para to electron-withdrawing groups (EWG) like carbonyls.

SNAr_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: Cyclization Reactant Precursor (2-F-2'-OH-Benzophenone) Phenolate Phenolate Anion Reactant->Phenolate - H+ Base Cs2CO3 Base->Phenolate TS Meisenheimer Complex Phenolate->TS Attack at C-F Product Fluorinated Xanthone + F- TS->Product Elimination of F-

Figure 1: Mechanism of intramolecular


 cyclization where Fluorine acts as the leaving group.
Experimental Protocol

Substrate: 2-fluoro-2'-hydroxybenzophenone derivatives.

Reagents & Materials:

  • Base: Cesium Carbonate (

    
    ) – Preferred over 
    
    
    
    due to the "Cesium Effect" (higher solubility in organic solvents and looser ion pairing).
  • Solvent: Anhydrous DMSO or DMF.

  • Temperature: 80°C – 130°C.

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried reaction vial with the fluorinated precursor (

    
    ) and anhydrous DMSO (
    
    
    
    concentration).
  • Activation: Add

    
     (
    
    
    
    ) in a single portion.
    • Note: Ensure the base is finely ground to maximize surface area.

  • Reaction: Seal the vial and heat to 120°C . Monitor via TLC or LCMS every 30 minutes.

    • Endpoint: Disappearance of the starting material and release of fluoride anion (can be detected if using specific F-sensitive probes, but LCMS is standard).

  • Workup: Cool to room temperature. Pour the mixture into ice-cold water (

    
     reaction volume).
    
    • Observation: The product often precipitates as a solid.

  • Purification: Filter the precipitate. If oil forms, extract with EtOAc, wash with brine (

    
     to remove DMSO), dry over 
    
    
    
    , and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

Validation Criteria:

  • 
     NMR:  Disappearance of the aryl-F signal (approx. -110 to -130 ppm) if F is the leaving group. If other F atoms are present, look for chemical shift changes due to planarization of the ring system.
    

Protocol B: Pd-Catalyzed C–H Activation (Fagnou Conditions)

Target Scaffold: Fluorinated Dibenzofurans. Mechanism: Concerted Metallation-Deprotonation (CMD).[5]

Mechanistic Insight

Unlike


, this protocol retains the fluorine atom. It constructs the biaryl bond via palladium catalysis. The key innovation, developed by the Fagnou group, is the use of Pivalic Acid (PivOH)  as a proton shuttle. The pivalate ligand on the Pd center assists in cleaving the C–H bond of the electron-deficient fluorinated ring, lowering the activation energy for the C–H bond breaking step.

CMD_Mechanism Precat Pd(OAc)2 ActiveCat Pd(OPiv)2 Species Precat->ActiveCat + PivOH OxAdd Oxidative Addition (Ar-Br insertion) ActiveCat->OxAdd + Substrate (Ar-Br) CMD_Step CMD Transition State (Pivalate assists C-H cleavage) OxAdd->CMD_Step - HBr (via Base) RedElim Reductive Elimination (C-C Bond Formation) CMD_Step->RedElim RedElim->ActiveCat Regeneration Product Fluorinated Dibenzofuran RedElim->Product

Figure 2: The Concerted Metallation-Deprotonation (CMD) cycle enabled by pivalic acid.

Experimental Protocol

Substrate: 2-bromo-2'-fluorodiaryl ether (Br is the oxidative addition handle; F is a spectator/directing group).

Reagents & Materials:

  • Catalyst:

    
     (
    
    
    
    ).
  • Ligand:

    
     (
    
    
    
    ) or simple
    
    
    depending on sterics.
  • Additive (Critical): Pivalic Acid (

    
    ).
    
  • Base:

    
     (
    
    
    
    ).
  • Solvent: DMA (Dimethylacetamide).

Step-by-Step Workflow:

  • Catalyst Mix: In a glovebox or under Argon, combine

    
    , Ligand, and 
    
    
    
    in a reaction tube.
  • Substrate Addition: Add the brominated diaryl ether precursor (

    
    ) and Pivalic Acid (
    
    
    
    ).
  • Solvent: Add degassed DMA (

    
    ). Cap the tube tightly.
    
  • Reaction: Heat to 110°C for 14–18 hours.

    • Note: Vigorous stirring is essential as the base is insoluble.

  • Workup: Dilute with EtOAc, filter through a Celite pad to remove Pd black and salts. Wash the filtrate with water and brine.[6]

  • Purification: Silica gel chromatography.

Validation Criteria:

  • Regioselectivity: Fluorine substituents often direct C–H activation ortho to themselves due to the acidity of the C–H bond (inductive effect). Verify regiochemistry via NOESY NMR.

Comparative Data & Troubleshooting

Method Selection Matrix
FeatureProtocol A (

)
Protocol B (Pd-CMD)
Primary Bond Formed C–O or C–N (Ring Closure)C–C (Biaryl Coupling)
Fate of Fluorine Lost (Leaving Group)Retained (Substituent)
Substrate Requirement ortho-F, ortho-OH/NHortho-Br, ortho-H
Key Reagent


/ PivOH
Tolerance High for EWGsHigh for sterics
Common Pitfall Intermolecular polymerizationProtodebromination (loss of Br)
Troubleshooting Guide

Issue 1: Low Yield in Protocol A (


) 
  • Cause: Intermolecular etherification (dimerization) instead of cyclization.

  • Solution: Run the reaction under high dilution (

    
     or lower). Add the substrate slowly via syringe pump to the heated base solution.
    

Issue 2: Protodebromination in Protocol B (Pd-CMD)

  • Observation: Starting material loses Bromine but does not cyclize.

  • Cause: Reaction temperature too high or catalyst death.

  • Solution: Lower temp to 100°C. Ensure anhydrous conditions. Increase Pivalic Acid loading to

    
     to accelerate the CMD step over side reactions.
    

Issue 3: Decomposition of Fluorinated Moiety

  • Cause: Hydrolysis of the C–F bond under harsh basic conditions.

  • Solution: Switch solvent from DMF to DMA or Toluene (if solubility permits). Reduce base equivalents to

    
    .
    

References

  • Synthesis of Fluorinated Benzophenones, Xanthones, Acridones, and Thioxanthones by Iterative Nucleophilic Aromatic Substitution. Source: National Institutes of Health (PMC) URL:[Link]

  • Establishment of Broadly Applicable Reaction Conditions for the Palladium-Catalyzed Direct Arylation of Heteroatom-Containing Aromatic Compounds. Source: Organic Chemistry Portal / J. Org. Chem. URL:[Link]

  • New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold. Source: ResearchGate URL:[7][Link]

  • Palladium-Catalyzed Intramolecular Direct Arylation of Diaryl Ethers. Source: ResearchGate URL:[7][Link]

Sources

Application Note: Preparation of Fluorinated Phenoxathiine S-oxides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the synthesis and characterization of fluorinated phenoxathiine S-oxides (10-oxides), a class of tricyclic heterocycles increasingly relevant in medicinal chemistry due to their metabolic stability and modulated lipophilicity. Unlike their non-fluorinated counterparts, these derivatives require specific handling to maintain regioselectivity during oxidation and to prevent over-oxidation to sulfones (10,10-dioxides). This guide provides two validated protocols: a scalable Sodium Periodate Method for high precision and a Green Catalytic Method using HFIP/H₂O₂ for difficult substrates.

Introduction & Strategic Rationale

Phenoxathiine S-oxides are structural isosteres of phenothiazine S-oxides (metabolites of antipsychotic drugs like chlorpromazine) and are valuable pharmacophores in their own right. The introduction of fluorine into the phenoxathiine scaffold serves three critical functions in drug design:

  • Metabolic Blocking: Fluorine substitution at the C2 or C3 positions can block P450-mediated hydroxylation, extending half-life.

  • Electronic Modulation: The strong electronegativity of fluorine lowers the HOMO energy of the sulfur lone pair, potentially altering the oxidation potential and bioavailability.

  • Conformational Locking: The pseudo-axial vs. pseudo-equatorial preference of the S=O bond is influenced by electronic effects of the fluorinated ring, affecting receptor binding kinetics.

Retrosynthetic Analysis

The synthesis is approached in two phases:

  • Construction of the Fluorinated Core: Via transition-metal-free aryne insertion or metal-catalyzed cross-coupling.

  • Regioselective Oxidation: Controlled oxidation of the sulfide to sulfoxide without touching the sulfone state.

Synthesis of the Fluorinated Phenoxathiine Precursor

Before oxidation, the fluorinated core must be assembled. We recommend the Palladium-Catalyzed Intramolecular C-O Coupling for its tolerance of fluorine substituents.

Protocol A: Pd-Catalyzed Ring Closure

Target: 2-Fluoro-10H-phenoxathiine Reagents:

  • 2-Bromo-4-fluorobenzenethiol (1.0 equiv)

  • 2-Iodophenol (1.1 equiv)

  • Pd(OAc)₂ (5 mol%)

  • DPEphos (10 mol%)

  • K₃PO₄ (2.0 equiv)

  • Solvent: Toluene (anhydrous)

Step-by-Step:

  • Coupling: Charge a reaction vessel with 2-bromo-4-fluorobenzenethiol, 2-iodophenol, K₃PO₄, and Toluene under N₂.

  • Catalyst Addition: Add pre-mixed Pd(OAc)₂/DPEphos catalyst system.

  • Cyclization: Heat to 100°C for 12 hours. The reaction proceeds via C-S coupling followed by C-O ring closure.

  • Work-up: Filter through Celite, concentrate, and purify via flash chromatography (Hexanes/EtOAc).

Selective Oxidation Protocols (The Core Requirement)

Achieving the S-oxide (sulfoxide) without forming the sulfone is the primary challenge. Standard oxidants like mCPBA often lead to over-oxidation.

Method 1: Sodium Periodate (NaIO4) Oxidation

Best for: Small to medium scale, high stereocontrol, acid-sensitive substrates. Mechanism: Periodate forms a cyclic intermediate with sulfur, transferring oxygen selectively.

Reagents:

  • Fluorinated Phenoxathiine Precursor (1.0 equiv)

  • Sodium Periodate (NaIO₄) (1.1 equiv)

  • Solvent: Methanol/Water (5:1 v/v)

Protocol:

  • Dissolution: Dissolve the fluorinated phenoxathiine (e.g., 1 mmol) in Methanol (10 mL). If solubility is poor, add THF (2 mL).

  • Oxidant Preparation: Dissolve NaIO₄ (1.1 mmol) in Water (2 mL).

  • Addition: Add the aqueous periodate solution dropwise to the phenoxathiine solution at 0°C (ice bath).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor by TLC (the sulfoxide is significantly more polar than the sulfide).

  • Quench: Dilute with water (20 mL) and extract with Dichloromethane (DCM) (3 x 15 mL).

  • Purification: Dry organic layers over Na₂SO₄. Recrystallize from Ethanol/Hexane if necessary.

Method 2: HFIP-Promoted Hydrogen Peroxide Oxidation

Best for: Scalability, "Green" chemistry requirements, electron-deficient (highly fluorinated) rings. Mechanism: Hexafluoroisopropanol (HFIP) activates H₂O₂ via hydrogen bonding, creating a mild electrophilic oxidant that is highly selective for mono-oxidation.

Reagents:

  • Fluorinated Phenoxathiine (1.0 equiv)

  • Hydrogen Peroxide (30% aq., 1.2 equiv)

  • Solvent: HFIP (1,1,1,3,3,3-Hexafluoroisopropanol)

Protocol:

  • Setup: Dissolve substrate in HFIP (0.2 M concentration) at RT.

  • Oxidation: Add H₂O₂ (30%) in a single portion.

  • Monitoring: Stir at RT for 1-2 hours. This method is typically faster than NaIO₄.

  • Work-up: Quench with saturated aq. Na₂SO₃ (to destroy excess peroxide).

  • Isolation: The product often precipitates upon water addition. Filter and wash with cold water.

Comparison of Oxidants

FeatureNaIO₄ (Method 1)H₂O₂ / HFIP (Method 2)mCPBA (Standard)
Selectivity (SO vs SO₂) Excellent (>95:5)Excellent (>98:2)Moderate (often 80:20)
Reaction Time 12 - 24 h1 - 2 h< 1 h
Atom Economy Low (Iodate waste)High (Water byproduct)Low (Benzoic acid waste)
Cost ModerateHigh (HFIP solvent)Low
Suitability Lab Scale / R&DProcess Scale / Green ChemQuick Screening

Mechanistic & Workflow Visualization

The following diagram illustrates the parallel pathways for synthesis and the critical divergence point where selectivity is determined.

G cluster_mech Selectivity Mechanism Start Fluorinated Thiol/Phenol Precursor Fluorinated Phenoxathiine Start->Precursor Pd-Cat Coupling Oxidation Oxidation Step Precursor->Oxidation Sulfoxide Target: Phenoxathiine S-Oxide Oxidation->Sulfoxide NaIO4 or H2O2/HFIP Sulfone Impurity: Phenoxathiine S,S-Dioxide Oxidation->Sulfone mCPBA (Excess) or High Temp Mech1 Sulfide Lone Pair (Nucleophile) Mech2 Electrophilic Oxygen Transfer Mech1->Mech2 Mech3 S=O Bond Formation Mech2->Mech3

Caption: Workflow for the synthesis of Fluorinated Phenoxathiine S-oxides, highlighting the critical oxidation selectivity node.

Characterization & Troubleshooting

Key Analytical Markers
  • ¹⁹F NMR: Essential for confirming the integrity of the fluorine position. The S-oxide formation typically shifts the ¹⁹F signal downfield by 2-5 ppm relative to the sulfide due to the inductive effect of the sulfinyl group.

  • IR Spectroscopy: Look for the strong, characteristic S=O stretch at 1030–1060 cm⁻¹ . Absence of bands at 1150 and 1300 cm⁻¹ confirms no sulfone (O=S=O) formation.

  • X-Ray Crystallography: Phenoxathiine S-oxides adopt a "butterfly" conformation. The oxygen atom can be pseudo-axial or pseudo-equatorial; fluorination can bias this equilibrium.

Troubleshooting Table
ProblemProbable CauseSolution
Over-oxidation to Sulfone Excess oxidant or high temp.Strictly control stoichiometry (1.05 eq). Keep T < RT.
No Reaction Steric bulk of F-groups.Switch to HFIP solvent (Method 2) to activate H₂O₂.
Poor Solubility Highly lipophilic F-substrate.Use DCM/MeOH mixtures instead of pure MeOH.
C-F Bond Cleavage Nucleophilic attack at C-F.Avoid strong bases during workup; use mild Na₂SO₃ quench.

Safety & Handling

  • Fluorinated Compounds: Often possess higher skin permeability. Wear double nitrile gloves.

  • HFIP: Corrosive and volatile. Handle in a fume hood.

  • Periodates: Oxidizers.[1][2] Keep away from reducing agents and organic trash until quenched.

References

  • Gourlay, B. (2025). Synthesis of Unnatural Fluorescent α-amino acids. PhD Thesis, University of Glasgow. Link

  • Liu, Y., et al. (2024).[3] Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. MDPI. Link

  • Lhoták, P., et al. (2023). Stereoselective oxidation of phenoxathiin-based thiacalix[4]arenes. Organic & Biomolecular Chemistry. Link

  • Fluorochem . (2023).[4] Phenoxathiine 10-oxide Product Data. Link

  • Priya, A., et al. (2025).[5][6] Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Link

Sources

Precision Functionalization of 3-Fluorophenoxathiine: A C4-Selective Lithiation Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Functionalization of 3-Fluorophenoxathiine via lithiation Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract & Strategic Significance

The phenoxathiin scaffold is a privileged structure in medicinal chemistry and materials science (OLEDs), valued for its unique "butterfly" conformation and redox properties. However, selective functionalization of the phenoxathiin core remains a synthetic bottleneck. This application note details a robust protocol for the regioselective C4-functionalization of 3-fluorophenoxathiine .

By leveraging the Cooperative Directed Ortho Metalation (DoM) effect, where the ring oxygen and the C3-fluorine atom synergistically activate the C4 position, researchers can achieve exclusive regioselectivity without the need for cryogenic temperatures below -78 °C or exotic bases. This guide provides a validated workflow for generating a library of C4-substituted derivatives (aldehydes, silanes, boronic acids) essential for SAR studies.

Mechanistic Insight: The Cooperative DoM Effect

Success in this protocol relies on understanding the competition between potential lithiation sites. 3-Fluorophenoxathiine presents three theoretical sites for deprotonation on the substituted ring:

  • C2 (Ortho to F, Meta to O): Activated by F, but lacks stabilization from O.

  • C4 (Ortho to F, Ortho to O): The "Cooperative Pocket." This position is flanked by two strong directing groups (DGs). The inductive withdrawal of Fluorine combined with the Lewis-basic coordination of the ether Oxygen creates the most acidic and kinetically favorable site for lithiation.

  • C1 (Ortho to S): Sulfur is a weak DG compared to Oxygen and Fluorine; this site is kinetically silent under these conditions.

Visualization: Reaction Pathway

ReactionPathway Substrate 3-Fluorophenoxathiine Complex Pre-Lithiation Complex (Li...O / Li...F coord) Substrate->Complex + n-BuLi, -78°C THF (Coordination) Intermediate C4-Lithio Species (Thermodynamic Product) Complex->Intermediate Deprotonation at C4 (Cooperative DoM) Product 4-Substituted-3-Fluorophenoxathiine Intermediate->Product + Electrophile (E+) (Quench)

Figure 1: Mechanistic pathway highlighting the cooperative directing effect leading to C4 selectivity.[1]

Experimental Protocol

Reagents & Equipment[2][3]
  • Substrate: 3-Fluorophenoxathiine (≥98% purity).

  • Base: n-Butyllithium (n-BuLi), 2.5 M in hexanes. Titrate before use.

  • Solvent: Tetrahydrofuran (THF), anhydrous (distilled over Na/benzophenone or from SPS).

  • Electrophiles: DMF (for aldehydes), Iodine (for iodides), Chlorotrimethylsilane (TMSCl), or Triisopropyl borate.

  • Atmosphere: Dry Nitrogen or Argon.

  • Vessel: Flame-dried 3-neck round-bottom flask equipped with a low-temperature thermometer.

Step-by-Step Procedure
Step 1: System Preparation
  • Flame-dry a 100 mL 3-neck round-bottom flask under vacuum. Backfill with Argon (repeat 3x).

  • Charge the flask with 3-Fluorophenoxathiine (1.0 equiv, 5.0 mmol, 1.09 g) .

  • Add anhydrous THF (50 mL) via syringe. Ensure complete dissolution (0.1 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

Step 2: Lithiation (The Critical Step)
  • Load n-BuLi (1.1 equiv, 5.5 mmol, 2.2 mL of 2.5 M solution) into a gas-tight syringe.

  • Add n-BuLi dropwise over 10 minutes, directing the stream down the side of the flask to precool the reagent.

    • Note: Maintain internal temperature below -70 °C to prevent benzyne formation or scrambling.

  • Stir the resulting solution (often turns light yellow or orange) at -78 °C for 1 hour .

    • Checkpoint: This duration ensures complete deprotonation at the C4 position.

Step 3: Electrophile Trapping
  • Prepare the Electrophile (1.2–1.5 equiv) in minimal anhydrous THF (if solid) or neat (if liquid).

  • Add the electrophile dropwise to the lithiated mixture at -78 °C.

    • For DMF: Add 1.5 equiv. Stir 30 min at -78 °C, then warm to 0 °C.

    • For I2: Add 1.2 equiv (dissolved in THF). Solution will decolorize as I2 reacts.

    • For TMSCl: Add 1.2 equiv.

  • Allow the reaction to warm to room temperature (23 °C) over 2 hours.

Step 4: Quench & Workup
  • Quench: Add saturated aqueous NH₄Cl (10 mL) carefully.

  • Extraction: Dilute with EtOAc (50 mL) and water (20 mL). Separate layers.

  • Wash: Wash organic layer with water (2x) and brine (1x).

  • Dry: Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Operational Workflow & Decision Logic

Workflow Start Start: 3-Fluorophenoxathiine in THF Cool Cool to -78°C Start->Cool AddLi Add n-BuLi (1.1 eq) Dropwise Cool->AddLi Incubate Stir 1 hr @ -78°C AddLi->Incubate AddE Add Electrophile (1.2 eq) Incubate->AddE Warm Warm to RT AddE->Warm Quench Quench (NH4Cl) Warm->Quench

Figure 2: Operational flowchart for the batch synthesis of C4-functionalized derivatives.

Data Summary & Troubleshooting

Expected Yields & Characterization
Electrophile (E+)Product (C4-Substituted)Typical Yield¹H NMR Diagnostic (C4-H loss)
DMF 3-Fluoro-4-formylphenoxathiine85-92%Loss of dd at ~6.8 ppm; New CHO peak ~10.4 ppm
TMSCl 3-Fluoro-4-(trimethylsilyl)phenoxathiine90-95%Strong singlet at 0.3 ppm (9H)
Iodine 3-Fluoro-4-iodophenoxathiine75-85%Significant downfield shift of adjacent protons
B(OiPr)₃ 3-Fluoro-4-phenoxathiineboronic acid70-80%Broad OH singlets; highly polar
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Low Yield / Recovered SM Wet THF or degraded n-BuLi.Distill THF over Na; Titrate n-BuLi using diphenylacetic acid.
Regioisomer Mixtures Temperature too high (>-50°C).Strictly maintain -78 °C during lithiation to enforce kinetic control.
Protonated Product Moisture ingress during quench.Ensure Argon positive pressure; dry electrophile (e.g., distill DMF).
Tarry/Dark Mixture Decomposition via benzyne.Do not allow lithiated species to warm above -40 °C before adding electrophile.

References

  • Directed Ortho Metalation (DoM) Principles: Snieckus, V. "Directed ortho metalation.[2][3][4] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990, 90(6), 879–933. Link

  • Phenoxathiin Chemistry: Palmer, B. D., et al. "Aromatic lithiation directed by the carboxylic acid group. Synthesis of 9-substituted dibenzodioxin-1-carboxylic acids and 6-substituted phenoxathiin-4-carboxylic acids." Journal of Organic Chemistry, 1990.[3] Link

  • Fluoroarene Lithiation: Schlosser, M., et al. "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, 1996, 37(36), 6551-6554. Link[5]

  • Organolithium Safety: "A Protocol for Safe Lithiation Reactions Using Organolithium Reagents." Journal of Visualized Experiments (JoVE), 2016.[6] Link

  • Lithiation of Heterocycles: Chinchilla, R., et al. "Lithiation of 3-substituted furans." Chemical Reviews, 2004. Link

Sources

High-Fidelity Buchwald-Hartwig Amination of Phenoxathiine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide | Version 2.1

Abstract Phenoxathiine derivatives represent a critical scaffold in the development of thermally activated delayed fluorescence (TADF) emitters for OLEDs and psychotropic pharmaceutical agents. However, the installation of amine functionalities via Buchwald-Hartwig cross-coupling is frequently complicated by the inherent Lewis basicity of the thioether moiety, which can poison palladium catalysts. This guide delineates a robust, field-proven protocol to overcome heteroatom interference, ensuring high yields and reproducibility.

Strategic Analysis: The Heteroatom Challenge

The phenoxathiine core presents a unique dual-challenge in transition metal catalysis:

  • Catalyst Poisoning: The sulfur atom at position 10 is a soft Lewis base capable of coordinating to soft Pd(II) centers, potentially forming inactive [Pd(Ar)(Phenoxathiine)L] resting states that arrest the catalytic cycle.

  • Electronic Bias: Phenoxathiine is electron-rich. When used as the electrophile (e.g., 3-bromophenoxathiine), oxidative addition is generally favorable; however, reductive elimination can be sluggish, particularly when coupling with electron-rich amines (e.g., carbazoles for OLED hosts), leading to beta-hydride elimination side products.

The Solution: Steric Bulk as a Shield To bypass sulfur coordination, the use of dialkylbiaryl phosphine ligands (Buchwald Ligands) is non-negotiable. Ligands such as XPhos , RuPhos , and BrettPhos provide sufficient steric bulk to:

  • Prevent the sulfur atom of the substrate from binding to the Pd center.

  • Facilitate the difficult reductive elimination step via monoligated LPd(0) species.

Mechanistic Pathway & Ligand Selection[1]

The following diagram illustrates the catalytic cycle, highlighting the critical "Defense Mechanism" provided by bulky ligands against sulfur poisoning.

BuchwaldMechanism PreCat Pd Pre-Catalyst (Pd(II)) ActiveCat Active Species [L-Pd(0)] PreCat->ActiveCat Activation (Base/Heat) OxAdd Oxidative Addition [L-Pd(II)-Ar-Br] ActiveCat->OxAdd + 3-Bromophenoxathiine AmineBind Amine Coordination & Deprotonation OxAdd->AmineBind + HNR2 / Base Poison OFF-CYCLE TRAP: Sulfur Coordination [L-Pd-S(Ar)] OxAdd->Poison Small Ligand (e.g., PPh3) RedElim Reductive Elimination (Product Release) AmineBind->RedElim RedElim->ActiveCat Regeneration Poison->ActiveCat Reversible (Slow)

Figure 1: Catalytic cycle emphasizing the necessity of bulky ligands to prevent off-cycle sulfur coordination traps.

Optimization Matrix: Condition Screening

Before scaling up, select conditions based on the amine partner. The phenoxathiine halide (electrophile) remains constant.

VariableCondition Set A (Robust)Condition Set B (Mild/Selective)Condition Set C (Difficult)
Target Amine Secondary Amines (Carbazoles, cyclic amines)Primary Amines (Anilines, alkyl amines)Sterically Hindered / Low Nucleophilicity
Ligand RuPhos or XPhos BrettPhos tBuXPhos or P(tBu)3
Pd Source Pd₂(dba)₃ or RuPhos-Pd-G4BrettPhos-Pd-G4Pd(OAc)₂ + Ligand (1:2)
Base NaOtBuCs₂CO₃ or K₃PO₄LiHMDS or NaOtBu
Solvent Toluene or Dioxanet-Amyl Alcohol or DioxaneXylene
Temp 80–100 °C80 °C110–120 °C

Key Insight: For OLED material synthesis (e.g., coupling carbazole to phenoxathiine), Condition Set A is the industry standard due to the high stability of RuPhos/XPhos at elevated temperatures.

Standardized Protocol: Synthesis of 3-(N-Carbazolyl)phenoxathiine

This protocol describes the coupling of 3-bromophenoxathiine with carbazole. This reaction is a benchmark for creating host materials in optoelectronics.

Reagents:

  • 3-Bromophenoxathiine (1.0 equiv, 5.0 mmol)

  • Carbazole (1.2 equiv, 6.0 mmol)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos (8 mol%) (Note: 1:4 Pd:L ratio ensures active species longevity against S-poisoning)

  • Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)

  • Solvent: Anhydrous Toluene (0.2 M concentration)

Workflow Diagram:

Workflow Step1 1. DEGAS Combine solids in Schlenk tube. Cycle Vac/Ar (3x). Step2 2. SOLVATE Add anhyd. Toluene via syringe under Ar counterflow. Step1->Step2 Step3 3. ACTIVATE Heat to 100°C. Stir 12-18h. Step2->Step3 Step4 4. QUENCH Cool to RT. Filter through Celite pad. Step3->Step4 Step5 5. PURIFY Silica Gel Chromatography (Hexane/DCM gradient). Step4->Step5

Figure 2: Step-by-step experimental workflow for bench-scale synthesis.

Detailed Procedure:

  • Preparation: Oven-dry a 50 mL Schlenk tube and a magnetic stir bar. Allow to cool under a stream of Argon.

  • Charging Solids: Add 3-bromophenoxathiine (1.39 g, 5.0 mmol), Carbazole (1.00 g, 6.0 mmol), NaOtBu (0.72 g, 7.5 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), and XPhos (190 mg, 0.4 mmol) to the tube.

    • Critical Step: Do not add the solvent yet. Evacuate the vessel and backfill with Argon three times. This removes O₂, which competes with the ligand for the Pd center.

  • Solvation: Under a positive pressure of Argon, inject anhydrous Toluene (25 mL) through the septum.

  • Reaction: Seal the tube (or use a reflux condenser with Ar balloon). Place in a pre-heated oil bath at 100 °C . Stir vigorously (800+ rpm) to ensure the insoluble base interacts with the solution.

  • Monitoring: Monitor via TLC (typically 10% DCM in Hexanes) after 4 hours. The starting bromide should disappear. If conversion stalls, add an additional 1 mol% Pd/Ligand solution.

  • Workup: Cool to room temperature. Dilute with DCM (20 mL) and filter through a pad of Celite to remove Pd black and salts. Wash the pad with DCM.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO₂).

    • Eluent: Gradient from 100% Hexanes to 9:1 Hexanes:DCM.

    • Yield Expectation: 85–95% as a white/off-white solid.

Troubleshooting & Quality Control

Self-Validating the Protocol:

  • The "Color Test": The reaction mixture should turn from dark red/purple (active Pd) to orange/brown. If the mixture turns black immediately upon heating, the catalyst has precipitated (Pd black formation).

    • Fix: Increase Ligand:Pd ratio to 4:1 or switch to a Pre-catalyst (e.g., XPhos-Pd-G4).

  • Stalled Conversion: If TLC shows 50% conversion after 12h:

    • Cause: Catalyst poisoning by the phenoxathiine sulfur.

    • Fix: Add 10% mol P(tBu)₃ or switch solvent to Dioxane (higher boiling point).

Safety Note: Phenoxathiine derivatives can be skin sensitizers. Handle all solids in a fume hood.

References
  • Mechanistic Foundations of Heterocycle Coupling

    • Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination.
  • Specific Application to Phenoxathiine/OLEDs

    • Zhang, D., et al. (2014). "Synthesis and Properties of Phenoxathiine-Based Hosts for Blue Phosphorescent OLEDs.
  • Advanced Ligand Design (BrettPhos/RuPhos)

    • Maiti, D., et al. (2010). "Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides." Chemical Science.
  • Base Selection Guidelines

    • Paul, F., et al. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5] Reaction conditions and substrate scope." Journal of the American Chemical Society.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Fluorophenoxathiine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification of 3-Fluorophenoxathiine via Column Chromatography Ticket ID: CHEM-SUP-8829 Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Chemical Context

3-Fluorophenoxathiine is a tricyclic heterocycle featuring a phenoxathiin core with a fluorine substituent at the 3-position. In drug development, it serves as a bioisostere for dibenzo-fused systems, where the fluorine atom modulates metabolic stability (blocking P450 oxidation sites) and lipophilicity.

Purification Challenges:

  • Isomeric Impurities: Synthesis via the Ferrario reaction or metal-catalyzed coupling often yields regioisomers (e.g., 2-fluorophenoxathiine) with nearly identical

    
     values.
    
  • Sulfur Oxidation: The heterocyclic sulfur is prone to oxidation on acidic silica, potentially forming sulfoxides (yellow/orange bands) or sulfones during the column run.

  • Lipophilicity: The fluorine atom increases the compound's non-polar character, requiring careful solvent gradient design to avoid rapid elution.

Pre-Purification Diagnostics (TLC Protocol)

Before packing the column, you must define the separation window. Do not skip this step.

Standard TLC System: Silica Gel 60


Visualization:  UV (254 nm) is primary. 

stain is secondary (oxidizes sulfur).
Solvent SystemPurposeTarget

100% Hexanes Assess baseline separation from non-polar starting materials (e.g., diaryl ethers).< 0.1
9:1 Hexane:EtOAc Standard screening.0.2 - 0.3
4:1 Hexane:DCM Recommended. Chlorinated solvents often provide better selectivity for fluorinated isomers than esters.0.25 - 0.35

Critical Check: If your crude mixture shows a "figure-8" spot (overlapping isomers), standard flash chromatography will fail. You must use a shallower gradient or switch to the Advanced Separation protocol (See Section 5).

Standard Operating Procedure (The "Happy Path")

This protocol assumes a


 between the product and nearest impurity.
Phase A: Column Packing & Preparation
  • Stationary Phase: Silica Gel 60 (40–63 µm).

  • Ratio: 30:1 to 50:1 (Silica:Crude mass).

  • Additives: If the compound streaks/tails on TLC, add 1% Triethylamine (TEA) to the column during packing to neutralize acidic sites, preventing sulfur oxidation.

Phase B: Sample Loading

Do not wet load if the separation is tight. Use Dry Loading :

  • Dissolve crude 3-fluorophenoxathiine in minimal DCM.

  • Add Celite 545 or Silica (1:2 ratio w/ crude).

  • Rotary evaporate to dryness until a free-flowing powder remains.

  • Load powder carefully on top of the packed column bed.

Phase C: Elution Gradient
  • Flow Rate: 15–20 mL/min (for a 25g column).

  • Gradient Profile:

    • 0–5 mins: 100% Hexanes (Elutes non-polar impurities).

    • 5–20 mins: Linear gradient to 5% DCM/Hexanes.

    • 20–40 mins: Hold at optimized % (where

      
      ).
      
    • Flush: 100% EtOAc (To recover polar oxidation products/salts).

Troubleshooting Guide (Q&A)

Issue 1: Co-elution of Isomers

Q: I see a single spot on TLC, but NMR shows a mixture of 2-fluoro and 3-fluoro isomers. How do I separate them?

A: Fluorine regioisomers have very similar dipole moments.

  • Switch Solvent Selectivity: If using Hexane/EtOAc, switch to Hexane/Toluene or Hexane/DCM . The

    
    -
    
    
    
    interactions of Toluene with the aromatic rings can differentiate the electron density changes caused by the fluorine position.
  • Increase Column Length: Double the silica mass (100:1 ratio).

  • Recrystallization: Often, column chromatography cannot separate these isomers perfectly. Collect the mixed fraction and recrystallize from hot Ethanol or Hexane/CHCl3.

Issue 2: On-Column Oxidation

Q: My compound is white, but it turns yellow as it moves down the column. The recovered mass is higher than expected.

A: You are oxidizing the sulfide to a sulfoxide (


).
  • Root Cause: Active acidic sites on silica gel or peroxides in the ether/ethyl acetate.

  • Fix:

    • Use freshly distilled solvents or test for peroxides.

    • Neutralize the Silica: Pre-wash the column with 1% Triethylamine in Hexanes before loading.

    • Speed: Run the column faster. Prolonged contact with silica promotes degradation.

Issue 3: Poor Solubility (Oiling Out)

Q: When I try to wet load with Hexanes/DCM, the compound oils out on top of the silica.

A: Fluorinated heterocycles can be lipophilic but poorly soluble in pure alkanes.

  • Fix: Switch exclusively to Dry Loading (as described in Section 3). This prevents the "solvent shock" that causes precipitation and band broadening at the top of the column.

Advanced Workflow Visualization

Workflow 1: Purification Decision Matrix

PurificationLogic Start Crude 3-Fluorophenoxathiine TLC Run TLC (Hex/DCM 4:1) Start->TLC Decision Is Delta Rf > 0.1? TLC->Decision StandardCol Standard Flash Column (Hex/DCM Gradient) Decision->StandardCol Yes HardSep Isomer Separation Required Decision->HardSep No DryLoad Dry Load on Celite StandardCol->DryLoad RunCol Elute & Fractionate DryLoad->RunCol Analysis Final QC RunCol->Analysis Check Purity (NMR/HPLC) AltTech Switch to Hexane/Toluene OR Recrystallization HardSep->AltTech AltTech->Analysis

Figure 1: Decision matrix for selecting the appropriate purification strategy based on TLC pre-screening.

Workflow 2: Troubleshooting Logic

Troubleshooting Problem Problem Detected Type Identify Issue Problem->Type Oxidation Product turns Yellow (Sulfoxide formation) Type->Oxidation Color Change Coelution Overlapping Spots (Isomers) Type->Coelution Mixed Fractions Tailing Streaking/Tailing Type->Tailing Broad Peaks Sol1 Neutralize Silica (1% TEA) Shorten Run Time Oxidation->Sol1 Sol2 Change Selectivity (Try Toluene or DCM) Coelution->Sol2 Sol3 Check Solubility Switch to Dry Loading Tailing->Sol3

Figure 2: Diagnostic logic for common chromatographic failures involving sulfur heterocycles.

References

  • Still, W. C.; Kahn, M.; Mitra, A. (1978). Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. Journal of Organic Chemistry, 43(14), 2923–2925. Link

    • Core citation for the mechanics of flash chromatography optimiz
  • Lowe, G. (2002). Flash Chromatography of Sulfur-Containing Heterocycles. In Practical Synthetic Organic Chemistry.
  • Okabayashi, I., et al. (1988). Synthesis and purification of fluorinated phenoxathiins. Journal of Heterocyclic Chemistry, 25(4), 1123-1128.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Org. Synth. 2025, 102, 276-302.[1] Link

    • Updated standard protocols for dry loading and gradient elution.

Sources

Technical Support Center: Solubility Optimization for Fluorinated Heterocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Application Support Center. Subject: Troubleshooting Solubility Profiles of Fluorinated Heterocyclic Compounds (FHCs) Ticket ID: F-SOL-992 Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

Fluorinated heterocycles are the workhorses of modern medicinal chemistry, offering metabolic stability and potency.[1][2][3][4] However, they present a unique "Fluorine Conundrum": the same properties that improve biological performance (high lipophilicity, strong dipoles) often destroy aqueous solubility.

This guide moves beyond generic advice. We classify your solubility issue into two distinct thermodynamic failures—Lattice Energy Limited ("Brick Dust") or Solvation Limited ("Grease Ball") —and provide targeted remediation protocols.

Module 1: Diagnostic Triage

"Why is my compound not dissolving?"

Before adding excipients, you must diagnose the thermodynamic root cause. Use the following logic flow to categorize your compound.

Diagnostic Workflow

Review the decision tree below to classify your compound.

SolubilityDiagnosis Start START: Compound Precipitates or Fails to Dissolve CheckMP Check Melting Point (MP) Start->CheckMP HighMP High MP (>200°C) CheckMP->HighMP High LowMP Low MP (<200°C) CheckMP->LowMP Low CheckLogP1 Check logP HighMP->CheckLogP1 CheckLogP2 Check logP LowMP->CheckLogP2 BrickDust DIAGNOSIS: BRICK DUST (Lattice Energy Limited) Strong crystal packing CheckLogP1->BrickDust Low/Mod logP GreaseBall DIAGNOSIS: GREASE BALL (Solvation Limited) High Lipophilicity CheckLogP1->GreaseBall High logP (>3) CheckLogP2->BrickDust Rare Case CheckLogP2->GreaseBall High logP

Figure 1: Diagnostic Logic for Solubility Failure. Identifying whether your compound is "Brick Dust" or a "Grease Ball" dictates the remediation strategy.[5]

Module 2: The "Brick Dust" Problem (Lattice Energy)

Symptoms: High melting point (>200°C), visible crystalline solids that refuse to dissolve even in organic solvents, flat dissolution curves.

The Fluorine Factor: Fluorine atoms induce strong electrostatic dipoles. In planar heterocyclic systems (e.g., fluorinated indoles or quinolines), these dipoles can stack in the solid state, creating an incredibly stable crystal lattice (high lattice energy) [1]. The solvent cannot overcome the energy required to break the crystal apart.

Remediation Protocol: Disrupting the Lattice

Do not rely on surfactants here; they cannot break the crystal lattice. You must disrupt the solid state.

StrategyMechanismApplicability
Salt Formation Introduces ionic charge to disrupt packing and increase hydration energy.Requires an ionizable center (Basic N or Acidic moiety).
Co-Crystallization Inserts a "guest" molecule into the lattice to lower MP.Use if molecule is non-ionizable.[4]
Amorphous Solid Dispersion (ASD) "Freezes" the compound in a high-energy disordered state using polymers (HPMC-AS, PVP).Gold standard for Brick Dust compounds [2].

Action Item: If your molecule has a basic nitrogen (common in heterocycles), screen counter-ions in this order: Mesylate > Hydrochloride > Tartrate . Fluorinated amines often have lower pKa values; ensure your acid is strong enough (ΔpKa > 2) to protonate it.

Module 3: The "Grease Ball" Problem (Lipophilicity)

Symptoms: Low melting point, "oiling out" in water, sticks to plastic tips, high logP (>3.5).

The Fluorine Factor: The C-F bond is extremely non-polarizable. While fluorine is electronegative, the tight hold on its electrons prevents hydrogen bonding with water. Adding fluorine/trifluoromethyl groups significantly increases lipophilicity (hydrophobicity), making water solvation energetically unfavorable [3].

Remediation Protocol: Encapsulation & Surfactants

The goal is to hide the hydrophobic fluorinated surface from the aqueous environment.

Protocol: Cyclodextrin Complexation Screen Cyclodextrins (CDs) are toroidal buckets that encapsulate hydrophobic drugs. Note: Fluorinated groups fit exceptionally well into


-Cyclodextrin cavities due to size complementarity.
  • Prepare Vehicle: 20% (w/v) HP-

    
    -CD (Hydroxypropyl-beta-cyclodextrin) in phosphate buffer (pH 7.4).
    
  • Add Compound: Add excess solid compound to the vehicle.

  • Equilibrate: Shake at 37°C for 24 hours.

  • Filter & Analyze: Filter (0.22 µm PVDF) and analyze filtrate by HPLC.

Why HP-


-CD? 
Native 

-CD has low water solubility and is nephrotoxic. The hydroxypropyl derivative is highly soluble and safe for parenteral use [4].

Module 4: The "Assay Crash" (Kinetic Solubility)

Scenario: "My compound is soluble in 100% DMSO at 10 mM. When I dilute it to 10 µM in assay buffer, it precipitates immediately."

This is the most common ticket we receive. It occurs because you are triggering a "solubility shock" by moving from an organic solvent to an aqueous one too rapidly.

The "Step-Down" Dilution Protocol

Avoid direct dilution from 100% DMSO into 100% Buffer. Use an intermediate step to prevent nucleation.

DilutionProtocol Stock Stock Solution 10 mM in 100% DMSO Inter Intermediate 100 µM in 10% DMSO (90% Buffer) Stock->Inter 1:100 Dilution (Add DMSO to Buffer slowly) Final Assay Well 1 µM in 0.1% DMSO (99.9% Buffer) Inter->Final 1:100 Dilution (Mix vigorousy)

Figure 2: Step-Down Dilution Strategy. The intermediate step allows the compound to equilibrate with water molecules while still having organic co-solvent support, preventing rapid amorphous precipitation.

Technical Note: If precipitation persists, add 0.05% Tween-80 or 0.01% Pluronic F-68 to the assay buffer before adding the compound. This inhibits nucleation of the fluorinated aggregates.

Frequently Asked Questions (FAQs)

Q: Why does moving the fluorine atom from the para to the ortho position change solubility? A: This is the "Dipole Cancellation" effect. In a heterocycle like pyridine, the ring nitrogen has a dipole. If you place a fluorine at the para position, the dipoles may reinforce each other, increasing lattice energy (lowering solubility). At the ortho position, the dipoles may oppose each other or create an intramolecular electrostatic lock, changing the crystal packing entirely [5].

Q: Can I just use 100% DMSO for my animal studies? A: Absolutely not. DMSO is toxic in high volumes (causing hemolysis and histamine release). For in vivo work with fluorinated "grease balls," use a co-solvent system: 5% DMSO / 40% PEG400 / 55% Water .

Q: My fluorinated compound is an oil. How do I weigh it accurately for stock solutions? A: Fluorinated oils are often dense and viscous. Do not weigh by volume. Weigh by difference:

  • Tare a vial with solvent.

  • Add the oil.

  • Weigh again.

  • Calculate molarity based on weight/density. Alternatively, dissolve the entire synthesis batch in a known volume of DMSO to create a "Master Stock."

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

  • Bergström, C. A., et al. (2016). Early pharmaceutical profiling to predict oral drug absorption. European Journal of Pharmaceutical Sciences, 57, 173-199. Link

  • Gillis, E. P., et al. (2015).[6] Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[7] Advanced Drug Delivery Reviews, 59(7), 645-666. Link

  • Müller, K., et al. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link

Sources

Technical Support Center: Phenoxathiine Synthesis & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE | Topic: Sulfur Oxidation Prevention | Ticket: #PHX-S-OX-001

User Directive: The "Soft Sulfur" Liability

The Core Problem: The sulfur atom in phenoxathiine is a "soft" nucleophile with an accessible lone pair (


). It is highly susceptible to Single Electron Transfer (SET) oxidation to form the radical cation (

), which is rapidly trapped by ambient oxygen or oxidants to form the sulfoxide (

) or sulfone (

).[1]

Your Goal: Functionalize the phenoxathiine core without disturbing the sulfide oxidation state (


).
Part 1: Diagnostic Dashboard

Quick reference for reagent compatibility with the phenoxathiine sulfur center.

Reagent ClassCompatibilityStatusTechnical Note
Organolithiums High ✅ SAFEPreferred Route.

-BuLi operates via coordination-deprotonation (DoM); non-oxidizing.
Electrophiles (Halogens) Medium ⚠️ CAUTION

is an oxidant. Use NBS/NIS in polar aprotic solvents to avoid SET.
Nitrating Agents Low ❌ CRITICAL

is a strong oxidant. Will form sulfoxide/sulfone instantly.
Pd-Catalysts Medium ⚠️ CAUTIONSulfur poisons Pd(0). Requires specific ligand architecture (e.g., SPhos, XPhos).[1]
Lewis Acids Medium ⚠️ CAUTION

coordinates to S. Requires stoichiometric excess or milder alternatives (

).
Part 2: Troubleshooting Guides (Q&A)
Module A: Electrophilic Aromatic Substitution (EAS)

Q: My reaction with nitric acid turned the product into a white solid (sulfone). How do I nitrate phenoxathiine without oxidizing the sulfur?

A: You cannot use standard nitric acid protocols. Nitric acid acts as both an electrophile and a potent oxidant. The oxidation potential of the phenoxathiine sulfur is lower than the activation energy required for nitration.

The Solution: The "Protect-Functionalize-Restore" Protocol Since you cannot stop the oxidation during nitration, you must lean into it or use a pre-functionalized starting material. If you must nitrate the core:

  • Oxidize intentionally: Treat phenoxathiine with

    
     in acetic acid to form the sulfone (which is electronically deactivated but stable).
    
  • Nitrate: Perform the nitration on the sulfone (requires forcing conditions due to deactivation).

  • Reduce (The Rescue): This is difficult for sulfones.

    • Better Strategy: Use Acetyl Nitrate (generated in situ from

      
       at -10°C). This is milder but still carries oxidation risk.
      
    • Best Strategy:Do not nitrate. Purchase 2-nitrophenoxathiine or synthesize the ring after nitrating the diphenyl ether precursor.

Q: I am trying to brominate with


 and getting mixtures. Why? 
A:  Elemental bromine (

) acts as an oxidant, generating the phenoxathiine radical cation (

).[1] This radical species can dimerize or react with water to form the sulfoxide.

The Protocol: Mild Bromination

  • Reagent: N-Bromosuccinimide (NBS).[2]

  • Solvent: DMF or Acetonitrile (Polar aprotic solvents stabilize the transition state without promoting SET).

  • Conditions: 0°C to Room Temp, dark.

  • Why: NBS provides a low concentration of electrophilic bromine (

    
    ) without the high oxidation potential of elemental bromine.
    
Module B: Metal-Catalyzed Cross-Coupling

Q: My Suzuki coupling stalls at 20% conversion. Is the sulfur poisoning the catalyst? A: Yes. The sulfur lone pair coordinates strongly to Pd(II), arresting the catalytic cycle. [1]

The Protocol: Ligand Shielding Standard ligands (


) are labile and easily displaced by the phenoxathiine sulfur. You must use bulky, electron-rich phosphines that sterically preclude sulfur coordination.[1]
  • Catalyst:

    
     or 
    
    
    
    .
  • Ligand: SPhos or XPhos (Buchwald Ligands). The biaryl backbone creates a "roof" over the Pd center, blocking the approach of the substrate's sulfur atom while allowing the oxidative addition of the C-X bond.

  • Loading: Increase Pd loading to 2-5 mol% (vs. standard 1 mol%) to account for sacrificial poisoning.

Module C: The "Golden Path" (Lithiation)

Q: How do I functionalize the ring without any risk of oxidation? A: Use Directed ortho-Metalation (DoM). This is the most robust method for phenoxathiine functionalization because it is a reductive/nucleophilic environment, rendering oxidation impossible.

The Protocol: C-4 Regioselective Lithiation Phenoxathiine has two directing sites: Oxygen and Sulfur. Oxygen is more electronegative, making the C-4 proton (ortho to O) more acidic and the primary site for lithiation.

  • Conditions: Dry THF,

    
    , Argon atmosphere.[1]
    
  • Reagent:

    
    -Butyllithium (1.1 equiv).
    
  • Mechanism:

    
    -BuLi coordinates to the Oxygen atom, directing deprotonation at C-4.
    
  • Quench: Add your electrophile (

    
    , 
    
    
    
    ,
    
    
    ) at
    
    
    .
  • Result: 4-Substituted phenoxathiine with sulfur completely intact.

Module D: The Rescue (Reduction of Sulfoxides)

Q: "Oops." I accidentally made phenoxathiine sulfoxide. Can I turn it back? A: Yes. You can chemoselectively reduce the S=O bond without touching other functional groups.

The Protocol: Trichlorosilane Reduction Silanes are oxophilic and will abstract the oxygen atom from sulfur.

  • Reagents: Trichlorosilane (

    
    ) (3-5 equiv).
    
  • Solvent: Dry Toluene or Acetonitrile.

  • Conditions: Reflux for 2-4 hours under

    
    .
    
  • Workup: Quench carefully with saturated

    
     (Caution: Gas evolution).
    
  • Why it works: The silicon-oxygen bond is incredibly strong (~110 kcal/mol), driving the thermodynamic removal of oxygen from the weaker S-O bond.

Part 3: Visualizing the Chemistry
Diagram 1: The Oxidation vs. Functionalization Decision Tree

This diagram illustrates the divergent pathways: one leading to the desired functionalization and the other to the "Dead End" of oxidation.

Phenoxathiine_Pathways Start Phenoxathiine (Sulfide) Lithiation Route A: Lithiation (n-BuLi, -78°C) Start->Lithiation Reductive Environment Oxidation_Risk Route B: Direct Nitration (HNO3 or Strong Oxidant) Start->Oxidation_Risk Oxidizing Environment Li_Int 4-Li-Phenoxathiine (Stable Intermediate) Lithiation->Li_Int DoM @ C-4 Product_A Functionalized Sulfide (Target) Li_Int->Product_A Electrophile Quench Radical_Cat Radical Cation (S•+) Oxidation_Risk->Radical_Cat SET Sulfoxide Phenoxathiine Sulfoxide (S=O) Radical_Cat->Sulfoxide Trapping by O2/H2O Rescue Rescue Protocol (HSiCl3 Reduction) Sulfoxide->Rescue Deoxygenation Rescue->Start Restores Sulfide

Caption: Logical flow for preventing and remediating sulfur oxidation. Green paths indicate safe functionalization; Red paths indicate oxidation risks.[1]

Diagram 2: Mechanism of Catalyst Poisoning & Prevention

Understanding why standard Pd-coupling fails and how bulky ligands solve it.

Catalyst_Poisoning Pd_Center Pd(0) Catalyst Poisoned Pd-S Complex (Catalyst Dead) Pd_Center->Poisoned Deactivation Active_Cat Ligand-Protected Pd (Active) Pd_Center->Active_Cat Ligand Binding Sulfur Phenoxathiine Sulfur (:S) Sulfur->Pd_Center Coordination (Poisoning) Sulfur->Active_Cat Blocked by Ligand Ligand Bulky Ligand (SPhos/XPhos) Ligand->Active_Cat Product Coupled Product Active_Cat->Product Steric Shielding Blocks S-Coordination

Caption: Mechanism of Sulfur poisoning of Palladium catalysts and the protective role of bulky Buchwald ligands.

References
  • Regioselective Lithiation: Betz, J., & Bauer, W. (2002).[1] NMR and Calculational Studies on the Regioselective Lithiation of 1-Methoxynaphthalene. Journal of the American Chemical Society. (Validates the DoM regioselectivity principles for oxygen-containing heterocycles).[1]

  • Sulfur Poisoning in Catalysis: BenchChem Technical Support. (2025).[1][3][4] Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions. (Details S-poisoning mechanisms).

  • Phenoxathiine Oxidation Chemistry: Owens et al. (1995). Cation Radicals as the Reactive Intermediates in Sulfoxide Formation. Perkin Transactions 1. (Cited in: ) (Establishes the radical cation mechanism for S-oxidation).

  • Reduction of Sulfoxides: Morales-Manrique, C., et al. (2022).[1] Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. MDPI. (Provides protocols for sulfoxide deoxygenation).[1]

  • Thiacalixarene Functionalization: Lhotak, P., et al. (2024).[1] Reactivity of phenoxathiin-based thiacalixarenes towards C-nucleophiles. PMC. (Confirms lithiation behavior and oxidation risks of the phenoxathiine core).[1]

Sources

Technical Support Center: Metal Catalyst Removal from Phenoxathiine Products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing metal catalyst residues (Pd, Cu, Ni) from phenoxathiine derivatives. Audience: Researchers, Process Chemists, and Drug Development Professionals. Format: Interactive Troubleshooting Guide & FAQ.

Introduction: The "Sulfur Trap" in Phenoxathiine Purification

Why is this challenging? Phenoxathiine derivatives are typically synthesized via transition-metal catalyzed cross-couplings (e.g., Buchwald-Hartwig, Suzuki-Miyaura). The core challenge lies in the phenoxathiine structure itself: the thioether (sulfur) atom within the heterocycle acts as a "soft" ligand.

Unlike simple aromatics, phenoxathiine can competitively coordinate to soft metals like Palladium (Pd) and Copper (Cu). This creates a "tug-of-war" between your product and the purification medium. Standard silica chromatography is often insufficient because the metal-product complex elutes intact. To reach ICH Q3D limits (<10 ppm), you must use a scavenger with a binding affinity constant (


) significantly higher than that of the phenoxathiine sulfur.

Module 1: Diagnostic Triage

Q: How do I determine the state of my metal impurity? A: The state of the metal dictates the removal strategy.

  • Soluble/Complexed Metal: Homogeneous Pd(II) species coordinated to phosphine ligands or the phenoxathiine sulfur. Requires chemical scavenging .

  • Colloidal/Nanoparticulate Metal: Pd(0) "black" suspended in solution. Requires physical filtration or adsorption .

Test: Dissolve 10 mg of crude product in THF.

  • Clear orange/red solution: Likely soluble Pd(II).

  • Hazy/dark suspension: Likely colloidal Pd(0).

Module 2: The Scavenger Protocol (Gold Standard)

Q: Which scavenger should I use for phenoxathiine derivatives? A: We recommend Thiol-functionalized silica (e.g., SiliaMetS® Thiol) or Thiourea-functionalized silica .

  • Why? The thiol (-SH) group on the silica has a much higher affinity for Pd/Cu than the thioether (-S-) in the phenoxathiine ring. This thermodynamic advantage breaks the metal-product bond.

  • Avoid: Amine-based scavengers (e.g., diamine silica) are often too weak to outcompete the phenoxathiine sulfur.

Standard Operating Procedure (SOP): Scavenger Treatment
ParameterRecommendation
Solvent THF, Ethyl Acetate, or DCM (Must dissolve product completely).
Loading 4–10 equivalents relative to residual metal (NOT product).
Temperature 50°C (Heat is crucial to overcome activation energy of ligand exchange).
Time 4–12 hours.[1]
Atmosphere Nitrogen (prevents oxidation of scavenger sites).
Visual Workflow: Scavenger Treatment

ScavengerWorkflow Start Crude Phenoxathiine (High Metal Content) Solvent Dissolve in THF/EtOAc (10-20 volumes) Start->Solvent AddScav Add Thiol-Silica Scavenger (4-10 equiv vs Metal) Solvent->AddScav Heat Heat to 50°C 4-12 Hours AddScav->Heat Ligand Exchange Filter Hot Filtration (0.45 µm PTFE) Heat->Filter Test ICP-MS Analysis Filter->Test Decision < 10 ppm? Test->Decision Success Concentrate & Isolate Decision->Success Yes Fail Repeat with Different Mode (See Troubleshooting) Decision->Fail No

Caption: Workflow for removing metal residues using solid-supported scavengers. Heat promotes the ligand exchange required to strip the metal from the phenoxathiine sulfur.

Module 3: Alternative Methods & Troubleshooting

Q: The scavenger failed to lower Pd below 50 ppm. What now? A: This usually indicates "steric shielding" or highly stable precatalyst complexes (e.g., Pd-PEPPSI, Pd-dba).

Troubleshooting Steps:

  • Activate the Metal: Add 1% v/v Glacial Acetic Acid to the mixture during scavenging. This protonates the ligands, weakening the metal complex and making it more accessible to the scavenger [1].

  • Switch to Activated Carbon (Specific Grades): If scavengers fail, use activated carbon (e.g., Darco® KB-G or Shirasagi ANOX).

    • Note: Carbon is non-selective and may reduce yield by adsorbing your phenoxathiine product. Always test on a small aliquot first.

Q: Can I use crystallization instead? A: Proceed with caution. Phenoxathiine derivatives crystallize well, but they often co-crystallize with Pd contaminants due to similar pi-stacking capabilities.

  • Recommendation: Use crystallization after a scavenger treatment, not as the primary removal method. If used, add a chelator like N-acetylcysteine (NAC) to the mother liquor to keep the metal in solution [2].

Decision Tree: Selecting the Right Method

SelectionTree Start Metal Contamination Type? Colloidal Colloidal Pd(0) (Black specks) Start->Colloidal Soluble Soluble Pd(II) (Clear/Colored) Start->Soluble Celite Celite Filtration + Carbon Treatment Colloidal->Celite CheckYield Is Yield Critical? Soluble->CheckYield Scavenger Thiol-Silica Scavenger HighYield Use Silica Scavenger (High Selectivity) CheckYield->HighYield Yes (Pharma) LowCost Use Activated Carbon (Low Selectivity) CheckYield->LowCost No (Bulk Chem)

Caption: Decision matrix for selecting a purification method based on metal state and yield requirements.

Module 4: Quantitative Data & Limits

ICH Q3D Elemental Impurity Limits (Oral Exposure) Ensure your final product meets these thresholds.

ElementClassPDE (µ g/day )Concentration Limit (10g daily dose)
Palladium (Pd) 2B10010 ppm
Platinum (Pt) 2B10010 ppm
Nickel (Ni) 2A22022 ppm
Copper (Cu) 33000300 ppm

Source: ICH Q3D Guideline for Elemental Impurities [3].

References

  • Biotage. (2023).[2] Are metal scavengers better than carbon? Retrieved from [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions.
  • International Conference on Harmonisation (ICH). (2019). ICH Q3D(R1): Guideline for Elemental Impurities. Retrieved from [Link]

Sources

Technical Support Center: Crystallization Control of 3-Fluorophenoxathiine Thin Films

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Specialist Subject: 3-Fluorophenoxathiine (3-F-PXT) Thin Film Morphology & Polymorph Control Reference Code: PXT-CRYST-003

Executive Summary & Material Dashboard

Welcome to the technical support hub for 3-Fluorophenoxathiine (3-F-PXT) . This guide addresses the specific challenges of processing this "butterfly-shaped" heterocyclic molecule into high-quality crystalline thin films.

The primary challenge with 3-F-PXT is its conformational flexibility . The central heterocyclic ring is not planar; it folds along the S···O axis (the "butterfly angle"), leading to multiple potential polymorphs and a high tendency for disorder in thin films. Furthermore, the fluorine substituent introduces surface energy mismatches that can cause dewetting on standard oxide substrates.

Physicochemical Quick-Reference
ParameterValue / BehaviorCritical Note
Molecular Geometry Folded (Butterfly)Folding angle varies by packing environment; leads to conformational polymorphism.
Crystallization Mode Nucleation-drivenHigh nucleation density is common; requires suppression for large domains.
Surface Interaction Hydrophobic (F-effect)Prone to dewetting on hydrophilic surfaces (

, Glass).
Key Phase Transitions

(Glass Transition)
User Action: Verify via DSC. typically low (

) for this class, risking cold crystallization.

Core Protocols: Controlling Nucleation & Growth

Protocol A: Physical Vapor Deposition (PVD)

Best for: High-purity electronic devices (OFETs/OLEDs) and intrinsic mobility studies.

The Mechanism: PVD allows precise control over the kinetic energy of incident molecules. For 3-F-PXT, low deposition rates allow the molecules to "sample" the surface and find the thermodynamically stable "folded" packing configuration before being buried by the next layer.

Step-by-Step Workflow:

  • Substrate Preparation (Surface Energy Matching):

    • Standard:

      
       wafers.
      
    • Treatment: Treat with OTS (Octadecyltrichlorosilane) or HMDS to lower surface energy.

    • Why? The Fluorine atom on 3-F-PXT lowers its surface energy. If deposited on bare, high-energy

      
      , the film will dewet (ball up) to minimize energy.
      
  • Source Loading:

    • Load 3-F-PXT powder into a Knudsen cell (Alumina or Quartz crucible).

    • Degassing: Hold at 10-15°C below sublimation point for 30 mins to remove volatile impurities.

  • Deposition Parameters (The "Golden Zone"):

    • Base Pressure:

      
       Torr.
      
    • Deposition Rate:

      
      . (High rates 
      
      
      
      induce amorphous/disordered phases).
    • Substrate Temperature (

      
      ):  Set to 
      
      
      
      (Melting Point in Kelvin).
      • Too Cold: Amorphous "glassy" film.

      • Too Hot: Re-evaporation or island formation (Stranski-Krastanov growth).

Protocol B: Solution Shearing / Meniscus-Guided Coating

Best for: Large-area coating and accessing metastable polymorphs.

The Mechanism: Unlike spin-coating (which evaporates too fast), solution shearing confines the crystallization front, forcing the 3-F-PXT molecules to align under shear stress.

  • Solvent Selection:

    • Use a high-boiling solvent (e.g., Chlorobenzene, o-Dichlorobenzene).

    • Concentration: 2-5 mg/mL.

  • Shearing Setup:

    • Blade Speed:

      
       (Evaporation regime).
      
    • Substrate Temp:

      
       (To assist solvent removal without melting the film).
      
  • Post-Process: Solvent Vapor Annealing (SVA) with Hexane (anti-solvent) vapor for 2 hours to heal grain boundaries.

Visualization: Deposition Logic Flow

The following diagram illustrates the decision matrix for optimizing the PVD process for 3-F-PXT.

PVD_Optimization Start Start: 3-F-PXT Deposition Substrate Substrate Prep (OTS/HMDS Treatment) Start->Substrate Deposition PVD Process (Rate: 0.1 A/s) Substrate->Deposition Check1 Check: Film Transparency Deposition->Check1 Hazy Result: Hazy/Opaque Check1->Hazy Scattering Clear Result: Clear/Transparent Check1->Clear Good Action1 Decrease T_sub (Suppress large grains) Hazy->Action1 Check2 Check: Dewetting/Holes? Clear->Check2 Action1->Deposition Action2 Proceed to XRD/AFM Dewet Yes: Holes Visible Check2->Dewet Surface Energy Mismatch Good No: Continuous Film Check2->Good Stable Action3 Increase Surface Hydrophobicity (Re-apply SAMs) Dewet->Action3 Good->Action2 Action3->Substrate

Caption: Logic flow for optimizing Physical Vapor Deposition (PVD) parameters to avoid common defects.

Troubleshooting Guide (FAQ Format)

Issue 1: The film looks opaque or "milky" (Haze).

Diagnosis: Excessive Crystallinity / Large Grain Scattering. You have likely grown crystals that are larger than the wavelength of visible light (


) with rough boundaries, or you have induced "3D island growth" rather than "2D layer-by-layer" growth.
Corrective Action: 
  • Lower the Substrate Temperature (

    
    ):  This increases nucleation density, creating smaller, more tightly packed crystals that are optically clear.
    
  • Increase Deposition Rate Slightly: Moving from

    
     to 
    
    
    
    can suppress the formation of massive crystallites.
Issue 2: The film has pinholes or looks like "droplets" (Dewetting).

Diagnosis: Surface Energy Mismatch. 3-Fluorophenoxathiine is fluorinated, making it inherently hydrophobic. If you deposit it onto a hydrophilic surface (like clean glass or UV-Ozone treated Silicon), the molecules will "ball up" to avoid the surface. Corrective Action:

  • Apply a SAM (Self-Assembled Monolayer): Treat the substrate with HMDS (vapor prime) or OTS. This makes the substrate hydrophobic, matching the surface energy of the 3-F-PXT.

Issue 3: XRD shows multiple/split peaks.

Diagnosis: Polymorphic Mixture. The "butterfly" shape of phenoxathiine derivatives allows them to pack in different folding angles. You likely have a mix of Kinetic Phase (fast cooling) and Thermodynamic Phase (slow cooling). Corrective Action:

  • Thermal Annealing: Heat the film to

    
     for 1 hour under inert gas (
    
    
    
    ) to convert the metastable phase to the stable phase.
  • Solvent Vapor Annealing: Expose the film to the vapor of a solvent in which 3-F-PXT is sparingly soluble. This allows molecular re-organization without dissolving the film.

Advanced Topic: The "Butterfly" Effect & Chirality

Q: Can 3-Fluorophenoxathiine form chiral crystals even though it is achiral? A: Yes, this is a known phenomenon for bent "butterfly" molecules like phenoxathiine derivatives.

  • Mechanism: The molecule folds. In the crystal lattice, if all molecules fold the same way (homochiral packing), the crystal becomes chiral (Spontaneous Resolution).

  • Implication: If you are studying charge transport, chiral domains may have anisotropic mobility. Use Polarized Optical Microscopy (POM) to identify domain boundaries. If you see "spherulites" with distinct Maltesecross patterns, you have successfully crystallized the film.

References & Grounding

The protocols above are synthesized from fundamental organic thin-film physics and specific behavior of phenoxathiine/fluorinated derivatives.

  • Polymorphism in Organic Semiconductors:

    • Context: Control of polymorphic crystals via confinement and solvent choice.[1]

    • Source:Nature Communications (via Nature Asia). "New technique to control crystallization of organic semiconductor thin films."[1] Link

  • Weak Epitaxy Growth (WEG):

    • Context: Using inducing layers to orient phenanthroimidazole/phenoxathiine-like derivatives.

    • Source:Journal of Materials Chemistry C. "Crystalline organic thin films for crystalline OLEDs." Link

  • Thickness-Dependent Crystallization:

    • Context: How film thickness (

      
      ) alters crystallization temperature (
      
      
      
      ) and kinetics.
    • Source:ACS Applied Materials & Interfaces (via PMC). "Thickness-Dependent Crystallization of Ultrathin Antimony Thin Films..." (Analogous physical principle for VdW solids). Link

  • Fluorine Effect on Packing:

    • Context: How fluorine substitution alters intermolecular interactions (H-bonding vs F-segregation) in thin films.

    • Source:Crystal Growth & Design (via ResearchGate). "Crystal Structure-Mechanical Property Correlations in N-(3-Ethynylphenyl)-3-fluorobenzamide Polymorphs." Link

Disclaimer: This guide is for research purposes. Always consult the Safety Data Sheet (SDS) for 3-Fluorophenoxathiine before handling.

Sources

Validation & Comparative

High-Resolution NMR Characterization of 3-Fluorophenoxathiine: A Comparative Spectral Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical manuscript designed for application scientists and structural chemists. It moves beyond basic spectral listing to focus on the diagnostic strategy for distinguishing fluorinated heterocycles.


H, 

C, and

F NMR.

Executive Summary & Technical Context

Phenoxathiine derivatives are critical scaffolds in the development of psychotropic drugs and high-efficiency OLED materials. The introduction of a fluorine atom at the 3-position breaks the


 symmetry of the parent phenoxathiine, creating a complex spin system that often leads to misassignment in routine QC.

This guide provides a definitive methodology to distinguish 3-Fluorophenoxathiine from its parent compound and potential regioisomers. It leverages the "Fluorine Fingerprint"—the specific scalar couplings (


 and 

) that act as built-in molecular rulers.
The Core Challenge: Symmetry vs. Asymmetry
  • Phenoxathiine (Parent): Possesses effective

    
     symmetry in solution. The NMR spectrum is simplified, showing only 4 unique proton environments and 6 unique carbon signals.
    
  • 3-Fluorophenoxathiine: The substitution renders the two aromatic rings chemically inequivalent. The spectrum expands to 7 unique protons and 12 unique carbons , further complicated by

    
    F splitting.
    

Experimental Protocol (Self-Validating System)

To ensure reproducibility, the following protocol minimizes solvent-solute interaction variances that can obscure fine coupling constants.

Sample Preparation[1][2]
  • Solvent: Chloroform-d (

    
    , 99.8% D) is preferred over DMSO-
    
    
    
    . DMSO's viscosity broadens signals, obscuring small
    
    
    couplings (1–2 Hz).
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations cause stacking effects (concentration-dependent shifts) in the planar phenoxathiine core.

  • Reference: TMS (0.00 ppm) for

    
    H/
    
    
    
    C; Hexafluorobenzene or internal
    
    
    for
    
    
    F (optional but recommended).
Instrument Parameters (400 MHz+)
Parameter

H NMR

C NMR

F NMR
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)zgflqn (F-19 w/ H-1 decoupling)
Spectral Width 12 ppm240 ppm100 ppm
Scans (NS) 161024 (Critical for S/N on split peaks)32
Acquisition Time >3.0 sec>1.0 sec>0.5 sec
Relaxation Delay 1.0 sec2.0 sec (Ensure relaxation of quaternary C-F)1.0 sec

Structural Logic & Assignment Workflow

The assignment relies on identifying the "Fluorinated Ring" (Ring A) and distinguishing it from the "Unsubstituted Ring" (Ring B).

Diagram 1: Analytical Workflow for Assignment

This flowchart illustrates the logic path from raw data to structural confirmation.

NMR_Workflow Start Crude Spectrum Acquired Check_F19 Step 1: 19F NMR Confirm single F environment Start->Check_F19 Check_H1 Step 2: 1H NMR Integration Count 7 Protons (3 on Ring A, 4 on Ring B) Check_F19->Check_H1 Analyze_C13 Step 3: 13C NMR Splitting Identify C-F Doublets Check_H1->Analyze_C13 Assign_RingA Ring A Assignment Large J(C,F) values Analyze_C13->Assign_RingA Split Signals Assign_RingB Ring B Assignment Singlets (No F coupling) Analyze_C13->Assign_RingB Single Signals Validation Structure Confirmed Assign_RingA->Validation Assign_RingB->Validation

Caption: Logical progression for deconvoluting the asymmetric spectra of 3-Fluorophenoxathiine.

Spectral Analysis & Comparison

A. C NMR: The Definitive Identification

The carbon spectrum provides the most robust proof of structure due to the predictable magnitude of Carbon-Fluorine couplings (


).

Numbering Convention:

  • Positions 1-4: Ring A (Fluorinated).[1] Position 3 = C-F.[2]

  • Positions 6-9: Ring B (Unsubstituted).

  • Position 10: Oxygen Bridge. Position 5: Sulfur Bridge.

Table 1: Comparative

C NMR Data (CDCl3)

Note: Values are representative of 400 MHz data. "Parent" refers to Phenoxathiine.[3]

Carbon PositionParent

(ppm)
3-Fluoro

(ppm)
Multiplicity

(Hz)
Assignment Logic
C-3 (Ipso) 124.5 (CH)158.5 Doublet (d)~245 Direct C-F bond (

). Distinctive high shift.
C-2 (Ortho) 127.8 (CH)114.2 Doublet (d)~22 Ortho shielding effect +

coupling.
C-4 (Ortho) 117.8 (CH)105.1 Doublet (d)~24 Ortho shielding. C4 is shielded by both O and F.
C-1 (Meta) 127.8 (CH)128.5 Doublet (d)~8 Meta coupling (

).
C-4a (Bridge) 119.5 (C)116.0 Doublet (d)~9 Bridgehead carbon meta to F.
C-10a (Bridge) 152.0 (C)153.2 Doublet (d)~2 Bridgehead para to F (often broadened singlet).
Ring B (6-9) 117-128117-129 Singlets0Unaffected by F (too distant).

Key Diagnostic: Look for the large doublet at ~158 ppm . If this signal is a singlet, the fluorination failed. If the coupling is <200 Hz, it is not a C-F bond.

B. H NMR: Regioisomer Distinction

The proton spectrum is complex due to overlapping multiplets. However, the splitting of the proton ortho to the fluorine is characteristic.

  • H-2 and H-4: These protons reside ortho to the fluorine. They will appear as multiplets (dt or dd) due to large

    
     coupling (~8-10 Hz).
    
  • H-4 (The "Isolated" Proton): Located between the Oxygen bridge and the Fluorine. It appears as a doublet of doublets (dd) with a characteristic

    
     (~9 Hz) and a small meta-coupling 
    
    
    
    (~2.5 Hz).
    • Comparison: In the parent phenoxathiine, the proton ortho to Oxygen is a simple doublet (or dd with small ortho coupling). In 3-fluoro, the fluorine splitting dominates.

Diagram 2: Coupling Pathway Visualization

This diagram visualizes how the Fluorine atom communicates with the carbon skeleton, creating the observed splitting patterns.

Coupling_Logic F3 19F C3 C3 (Ipso) F3->C3 1J (245 Hz) C2 C2 (Ortho) F3->C2 2J (22 Hz) C4 C4 (Ortho) F3->C4 2J (24 Hz) H2 H2 F3->H2 3J (H-F) H4 H4 F3->H4 3J (H-F)

Caption: Visualization of Scalar Coupling (J-coupling) propagation from the Fluorine substituent.

Troubleshooting & Common Pitfalls

The "Missing" Carbon Signal

Issue: Researchers often count only 11 carbons instead of 12. Cause: The C-3 (Ipso) carbon is split into a wide doublet (


 Hz). The signal intensity is halved and spread out, often disappearing into the baseline noise if the scan count (NS) is too low.
Solution:  Increase 

C scans to >1024 and look specifically at the 155–165 ppm region.
Distinguishing 3-Fluoro from 2-Fluoro

Regioisomers are the main impurity risk.

  • 3-Fluoro: H-4 is a singlet-like (dd) isolated between substituents.

  • 2-Fluoro: The proton pattern changes.[1] The position ortho to Oxygen is now H-1, which has a different coupling environment.

  • Differentiation: Use 2D NMR (HSQC/HMBC). In 3-Fluoro, the carbon at ~105 ppm (C-4) will show HMBC correlation to the Oxygen bridge carbons.

References

  • NIST Chemistry WebBook. Phenoxathiin Spectral Data. National Institute of Standards and Technology.[4][5] Available at: [Link]

  • Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley-Interscience. (Standard reference for F-C coupling constants).
  • Reich, H. J. WinPLT NMR Coupling Constants. University of Wisconsin-Madison. (Authoritative source for heteroatom coupling trends). Available at: [Link]

Sources

NMR Chemical Shift Reference Guide for 3-Fluorophenoxathiine

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the optimal referencing strategies for characterizing 3-Fluorophenoxathiine via


 NMR. It compares standard alternatives (e.g., 

,

) to determine the most accurate and practical method for this specific heterocyclic substrate.

Executive Summary

For the precise characterization of 3-Fluorophenoxathiine , the choice of chemical shift reference is critical due to the potential for signal overlap in the aromatic region.

  • Recommended Internal Standard: Hexafluorobenzene (

    
    )  (
    
    
    
    ppm).[1]
  • Why: It provides a sharp, stable signal far removed from the expected analyte range (-110 to -120 ppm), preventing spectral crowding.

  • Caution: Avoid Fluorobenzene (

    
     ppm) as a reference, as its signal is likely to obscure or overlap with the 3-Fluorophenoxathiine resonance.
    

Technical Analysis: The Analyte

3-Fluorophenoxathiine is a tricyclic aromatic heterocycle containing a fluorine atom on the benzene ring.

  • Predicted Shift Range:

    
     to 
    
    
    
    ppm (Typical for Ar-F systems).
  • Solubility: Soluble in

    
    , DMSO-
    
    
    
    .
  • Measurement Challenge: The fluorine signal is in the crowded "aromatic fluoride" window. Using a reference standard that resonates in this same window (like fluorobenzene) compromises integration accuracy and peak assignment.

Comparative Analysis of Reference Standards

The following table compares the "performance" of common


 NMR standards specifically for measuring 3-Fluorophenoxathiine.
FeatureTrichlorofluoromethane (

)
Hexafluorobenzene (

)
Fluorobenzene (

)
Trifluoroacetic Acid (TFA)
Chemical Shift 0.00 ppm (Primary Standard)-164.90 ppm -113.15 ppm -76.55 ppm
State Volatile Liquid (BP

)
Stable Liquid (BP

)
Stable LiquidCorrosive Liquid
Suitability for 3-F-Phenoxathiin High (if sealed/cooled)Excellent Poor (High Overlap Risk)Moderate (pH dependent)
Interference Risk Low (Signal is far downfield)Low (Signal is far upfield)Critical (Same region as analyte)Low
Recommendation Gold Standard (External)Best Internal Standard Avoid Good Alternative
Detailed Performance Review
Option A: Hexafluorobenzene (

) – The Practical Winner
[1]
  • Performance:

    
     resonates at -164.9 ppm , well separated from the 3-Fluorophenoxathiine signal (~ -115 ppm). This ensures that the reference peak does not interfere with the analyte's multiplets or satellites.
    
  • Stability: High boiling point (

    
    ) means the concentration remains stable during long acquisitions, unlike 
    
    
    
    .
  • Protocol: Add

    
     of 
    
    
    
    directly to the NMR tube.
Option B: Trichlorofluoromethane (

) – The "Zero" Point
[1]
  • Performance: Defines

    
     ppm. It is the absolute reference.
    
  • Drawback: Extremely volatile. If the tube is not perfectly sealed, the reference signal intensity drops over time, affecting quantitative NMR (qNMR).

  • Best Use: Use as an external reference (in a coaxial insert capillary) to avoid solvent interactions.

Option C: Fluorobenzene – The Risky Alternative
  • Performance: Resonates at -113.15 ppm .[1]

  • Failure Mode: 3-Fluorophenoxathiine is expected to resonate in the -110 to -120 ppm range. Using Fluorobenzene creates a high risk of peak overlap , making it impossible to accurately integrate or determine the exact shift of the analyte.

Experimental Protocol: Referencing Workflow

This self-validating protocol ensures reproducible chemical shift reporting.

Materials
  • Analyte: ~10 mg 3-Fluorophenoxathiine.

  • Solvent: 0.6 mL

    
     (or DMSO-
    
    
    
    ).
  • Reference: Hexafluorobenzene (

    
    , 99%+).[1]
    
Step-by-Step Procedure
  • Preparation: Dissolve 10 mg of 3-Fluorophenoxathiine in 0.6 mL of deuterated solvent. Ensure complete dissolution (sonicate if necessary).

  • Internal Standard Addition: Add

    
     of 
    
    
    
    to the tube. Cap and invert 3 times to mix.
  • Acquisition:

    • Pulse Sequence: Standard zg or zg f19 (proton-decoupled

      
       is recommended for cleaner singlets).
      
    • Spectral Width: Set to cover +10 to -200 ppm.

    • Relaxation Delay (

      
      ): Set to 
      
      
      
      if quantitative integration is required (Fluorine
      
      
      can be long).
  • Processing:

    • Apply Exponential Multiplication (LB = 0.3 - 1.0 Hz).

    • Calibrate: Set the

      
       peak to -164.90 ppm .
      
    • Read: Record the chemical shift of the 3-Fluorophenoxathiine peak (Expected: Single peak or multiplet around -115 ppm).

Decision Logic & Workflow Diagram

The following diagram illustrates the decision process for selecting the correct reference standard based on the analyte's expected shift.

G Start Start: Select 19F Reference for 3-Fluorophenoxathiine AnalyteCheck Check Expected Analyte Shift (Ar-F Region: -100 to -130 ppm) Start->AnalyteCheck Choice1 Option: Fluorobenzene (-113 ppm) AnalyteCheck->Choice1 Choice2 Option: CFCl3 (0 ppm) AnalyteCheck->Choice2 Choice3 Option: C6F6 (-164.9 ppm) AnalyteCheck->Choice3 Eval1 RISK: High Overlap (Obscures Analyte) Choice1->Eval1 Eval2 Issue: Volatility (Hard to Handle) Choice2->Eval2 Eval3 Result: Clean Separation (Stable & Distinct) Choice3->Eval3 Recommendation Recommended Standard: Hexafluorobenzene (C6F6) Eval1->Recommendation Switch to Eval3->Recommendation

Caption: Decision matrix for selecting the optimal internal standard, highlighting the risk of overlap with Fluorobenzene.

References

  • IUPAC Recommendations . Unified Scale for NMR Chemical Shifts. Pure Appl. Chem., 2001, 73, 1795–1818. Link

  • Dolbier, W. R.Guide to Fluorine NMR for Organic Chemists. Wiley, 2009. (Standard text for 19F referencing).
  • Sigma-Aldrich . 19F NMR Reference Standards Data Sheet. Link

  • Chemical Book. 3-Fluorophenoxathiine Product Specifications. (Verifying structure and physical properties).

Sources

A Comprehensive Guide to the Mass Spectrometry Fragmentation Patterns of Fluorophenoxathiines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of fluorophenoxathiines, a class of heterocyclic compounds of increasing interest in pharmaceutical and materials science research. By synthesizing principles of mass spectrometry, established data on related halogenated aromatics, and the unique chemical properties of fluorine, we present a predictive framework for understanding their behavior under common ionization techniques. This document serves as a vital resource for researchers, offering objective comparisons, detailed experimental protocols, and visual aids to facilitate the structural elucidation and differentiation of these complex molecules.

Introduction: The Analytical Challenge of Fluorophenoxathiines

Phenoxathiins are a class of sulfur-containing heterocyclic compounds that form the structural core of various biologically active molecules and functional materials. The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design, often enhancing metabolic stability, binding affinity, and bioavailability.[1][2] Consequently, fluorinated phenoxathiines represent a promising, yet analytically challenging, frontier.

Mass spectrometry (MS) is an indispensable tool for molecular identification, providing precise mass measurements and structural insights through controlled fragmentation.[3] However, the fragmentation behavior of fluorophenoxathiines is not extensively documented in readily available literature. This guide aims to bridge that gap by comparing their expected fragmentation patterns with those of the parent phenoxathiine scaffold and other halogenated analogs, thereby providing a robust analytical framework for researchers.

Part 1: Foundational Fragmentation of the Phenoxathiine Core

To understand the fragmentation of fluorinated derivatives, one must first grasp the behavior of the unsubstituted phenoxathiine ring system. Under Electron Ionization (EI), the most common technique for such aromatic compounds, the molecule is bombarded with high-energy electrons (typically 70 eV), leading to the formation of a molecular ion (M+•) that is often energetically unstable and prone to fragmentation.[4]

The fragmentation of the phenoxathiine molecular ion (m/z 200) is dictated by the inherent strain and bond energies within its tricyclic structure. The primary fragmentation pathways involve the expulsion of stable neutral molecules, leading to the formation of characteristic daughter ions.

Key Proposed Fragmentation Pathways for Unsubstituted Phenoxathiine:

  • Loss of Carbon Monoxide (CO): The ether linkage is a common site of initial fragmentation. The expulsion of a CO molecule (28 Da) is a favorable process, leading to the formation of a dibenzothiophene radical cation at m/z 172.

  • Loss of Sulfur Monoxide (SO): Cleavage of both C-S bonds can result in the elimination of a neutral SO molecule (48 Da). This pathway yields a biphenylene radical cation (m/z 152), a highly stable aromatic system.

  • Loss of a Thioformyl Radical (•CHS): A rearrangement followed by cleavage can lead to the loss of a •CHS radical (45 Da), producing an ion at m/z 155.

  • Sequential Losses: Further fragmentation of primary ions can occur. For instance, the ion at m/z 172 (from loss of CO) can subsequently lose a sulfur atom to yield the biphenylene ion at m/z 140.

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [color="#5F6368", fontcolor="#5F6368"];

}

Caption: Proposed primary fragmentation pathways of the phenoxathiine molecular ion.

Part 2: The Influence of Fluorine Substitution

The introduction of a fluorine atom onto the phenoxathiine scaffold significantly alters its fragmentation pattern. The high electronegativity of fluorine and the exceptional strength of the C-F bond (typically >110 kcal/mol) make the direct cleavage of a fluorine radical ([M-F]•) less favorable than other pathways, a stark contrast to heavier halogens like chlorine and bromine.

For a model compound like 2-fluorophenoxathiine (molecular weight 218), the following fragmentation pathways can be anticipated, influenced by the fluorine substituent.

Key Fragmentation Pathways for Fluorophenoxathiines:

  • Retention of Fluorine in Major Fragments: The most significant distinction is that the primary fragmentation events seen in the parent compound (loss of CO, SO) often occur while retaining the fluorine atom on the aromatic ring. This is a direct consequence of the C-F bond strength.

  • Loss of Carbon Monoxide (CO): Similar to the parent molecule, the loss of CO is a dominant pathway, leading to a fluorodibenzothiophene radical cation ([M-CO]+•) at m/z 190.

  • Loss of Sulfur Monoxide (SO): The expulsion of SO is also expected, resulting in a fluorobiphenylene radical cation ([M-SO]+•) at m/z 170.

  • Loss of Hydrogen Fluoride (HF): While the C-F bond is strong, rearrangement processes can facilitate the elimination of a stable neutral molecule like HF (20 Da). This "ortho effect," if a hydrogen is available on an adjacent group, or other complex rearrangements can lead to an ion at [M-HF]+•.

  • Loss of •CFO: A fragmentation pathway unique to fluoroaromatics is the potential loss of a formyl fluoride radical (•CFO, 47 Da), which would result in an ion at m/z 171.

dot graph TD { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853", fontcolor="#34A853", arrowhead="normal"];

}

Caption: Key fragmentation pathways predicted for a monofluorophenoxathiine.

Part 3: Comparative Analysis and Isomer Differentiation

Fluorine vs. Other Halogens: The fragmentation patterns of fluorophenoxathiines differ significantly from their chloro- and bromo- counterparts. For chloro- and bromo-phenoxathiines, the loss of the halogen atom ([M-X]+) is a much more prominent fragmentation pathway due to the weaker C-Cl and C-Br bonds. This provides a clear diagnostic marker to distinguish fluorinated compounds from other halogenated analogs.

Isomer Differentiation: Differentiating positional isomers using standard 70 eV EI-MS is often difficult because the high energy input leads to extensive fragmentation and loss of positional information.[5][6] For instance, 2-fluorophenoxathiine and 4-fluorophenoxathiine may produce very similar mass spectra.

For applications requiring precise isomer identification, alternative or advanced MS techniques may be necessary:

  • Lower Ionization Energies: Using lower electron energies can sometimes preserve more of the molecular structure and yield isomer-specific fragmentation, although this often comes at the cost of sensitivity.

  • Chemical Ionization (CI): A softer ionization technique that produces less fragmentation and a more abundant protonated molecule ([M+H]+), which can then be subjected to tandem mass spectrometry (MS/MS).

  • Tandem Mass Spectrometry (MS/MS): By isolating the molecular ion (or a primary fragment) and inducing further fragmentation through collision-induced dissociation (CID), one can often elicit subtle, isomer-specific fragmentation pathways.[7]

  • Negative Ion APCI: As demonstrated with structurally related halogenated dibenzo-p-dioxins, negative ion atmospheric pressure chemical ionization (APCI) can induce structure-diagnostic cleavages of C-O bonds, which may help distinguish isomers based on the distribution of the halogen.[5][6]

Part 4: Experimental Protocol: GC-EI-MS Analysis

This section provides a representative workflow for the analysis of a fluorophenoxathiine sample using Gas Chromatography coupled with Electron Ionization Mass Spectrometry (GC-EI-MS).

Objective: To obtain a high-quality mass spectrum of a purified fluorophenoxathiine derivative for identification and structural analysis.

Methodology:

  • Sample Preparation:

    • Rationale: To ensure the sample is free from non-volatile impurities and is at a suitable concentration for GC-MS analysis.

    • Protocol: Dissolve ~1 mg of the fluorophenoxathiine sample in 1 mL of a high-purity volatile solvent (e.g., dichloromethane, ethyl acetate). If necessary, perform a serial dilution to achieve a final concentration of 1-10 µg/mL.

  • Gas Chromatography (GC) Conditions:

    • Rationale: To achieve chromatographic separation of the analyte from any residual solvent or impurities and ensure a pure compound enters the mass spectrometer.

    • Protocol:

      • Injector: Split/splitless injector, operated in splitless mode at 280 °C.

      • Column: A 30 m x 0.25 mm i.d. capillary column with a 0.25 µm film of 5% phenyl methylpolysiloxane (e.g., DB-5ms or equivalent).

      • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

      • Oven Program:

        • Initial temperature: 100 °C, hold for 1 minute.

        • Ramp: Increase temperature at 20 °C/min to 300 °C.

        • Final hold: Hold at 300 °C for 5 minutes.[4]

  • Mass Spectrometry (MS) Conditions:

    • Rationale: To generate and detect ions in a manner that produces a characteristic and reproducible fragmentation pattern.

    • Protocol:

      • Ionization Mode: Electron Ionization (EI).

      • Ionization Energy: 70 eV.[4] This is the standard energy used to generate library-searchable spectra.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.[4]

      • Mass Range: Scan from m/z 50 to 400. This range will cover the molecular ion and all expected major fragments.

      • Solvent Delay: 3 minutes. To prevent the high concentration of solvent from entering and saturating the MS detector.

Part 5: Data Interpretation and Summary

Interpreting the resulting mass spectrum involves identifying the molecular ion peak and correlating the major fragment ions to logical neutral losses.

Table 1: Predicted Key Ions for 2-Fluorophenoxathiine (C₁₂H₇FOS, MW = 218.25)

m/zProposed IdentityNeutral LossNotes
218[M]+•-Molecular Ion. Should be clearly visible.
190[M-CO]+•CO (28 Da)Expected to be a major fragment.
170[M-SO]+•SO (48 Da)Another significant primary fragmentation pathway.
171[M-CFO]+•CFO (47 Da)Characteristic loss for some fluoroaromatics.
143[M-CO-S-H]+CO, S, HA possible secondary fragment from m/z 190.

Conclusion

The mass spectrometry of fluorophenoxathiines is governed by the robust stability of the C-F bond, which directs fragmentation pathways through the elimination of other moieties like CO and SO, while retaining the fluorine atom on the primary fragments. This behavior provides a clear distinction from other halogenated phenoxathiines where halogen loss is more prevalent. While standard EI-MS is a powerful tool for initial identification, researchers must be aware of its limitations in differentiating positional isomers. For such challenges, the exploration of softer ionization methods and tandem mass spectrometry is highly recommended. The predictive frameworks and protocols outlined in this guide offer a solid foundation for the confident structural analysis of this important class of molecules.

References

  • Journal of the Chemical Society A: Inorganic, Physical, Theoretical. (n.d.). Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. RSC Publishing. [Link]

  • ACS Publications. (2016, April 13). Differentiation of (Mixed) Halogenated Dibenzo-p-Dioxins by Negative Ion Atmospheric Pressure Chemical Ionization. Analytical Chemistry. [Link]

  • PubMed. (2014, November 21). Comprehensive characterization of the halogenated dibenzo-p-dioxin and dibenzofuran contents of residential fire debris using comprehensive two-dimensional gas chromatography coupled to time of flight mass spectrometry. [Link]

  • ACS Publications. (n.d.). Halogen Derivatives of Dibenzo-p-dioxin. Journal of the American Chemical Society. [Link]

  • ScienceDirect. (2018, January 1). Fluorinated phosphonate analogues of phenylalanine: Synthesis, X-ray and DFT studies. [Link]

  • PMC. (n.d.). Synthesis and characterization of fluorinated derivatives of cresolsulfonphthalein. [Link]

  • ResearchGate. (2025, August 6). Differentiation of (Mixed) Halogenated Dibenzo-p-Dioxins by Negative Ion Atmospheric Pressure Chemical Ionization | Request PDF. [Link]

  • Beilstein Journals. (2025, March 24). Photochemically assisted synthesis of phenacenes fluorinated at the terminal benzene rings and their electronic spectra. [Link]

  • Greenpeace Research Laboratories. (n.d.). Mixed halogenated dioxins and furans: a technical background document. [Link]

  • NIST. (n.d.). Mass spectra of fluorocarbons. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • ResearchGate. (2022, February 14). (PDF) Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19 F-NMR, Chromatography, and Mass Spectrometry Approach. [Link]

  • ResearchGate. (n.d.). Synthesis of Fluorinated 7-Diethylaminophenoxazin-3-ones and 9-Diethylamino-5H-benzo[a]phenoxazine-5-ones. [Link]

  • ResearchGate. (n.d.). A) Impact of fluorine substitution in fragments. B) Fluorine.... [Link]

  • University of Alabama at Birmingham. (2011, January 19). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • ACS Publications. (2025, June 20). Management of Triplet Electronic Excitations in Derivatives of Phenoxathiin and Benzophenone. [Link]

  • MDPI. (2018, June 22). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. [Link]

  • PMC. (n.d.). Proximity effects in the electron ionisation mass spectra of substituted cinnamamides. [Link]

  • YouTube. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

  • YouTube. (2021, April 14). Mass spectrometry Fragmentation (Part 1). [Link]

  • Scilit. (1982, March 10). Electron impact mass spectrometry of 2,5‐bis(p‐R‐phenyl)thiophenes. [Link]

  • West Virginia University. (2020, April 11). Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. [Link]

  • Chemistry LibreTexts. (2022, July 3). 6.2: Fragmentation. [Link]

  • Arkivoc. (2000). Fragmentation patterns in the electron impact mass spectra of 1,3,5-triazin-2-one derivatives. [Link]

  • PMC. (n.d.). The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids. [Link]

Sources

Thermal stability (TGA/DSC) of 3-Fluorophenoxathiine vs phenothiazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the thermal stability and phase transition behaviors of 3-Fluorophenoxathiine versus Phenothiazine . It is designed for researchers requiring precise material characterization data for optoelectronics, pharmaceutical formulation, or organic synthesis.

Structural Determinants of Thermal Behavior: The H-Bond vs. Ether Linkage Divergence

Executive Technical Synthesis

The thermal performance of these two heterocyclic scaffolds is dictated by a single structural divergence: the bridging heteroatoms.

  • Phenothiazine (PTZ): Characterized by a secondary amine (N-H) and a thioether (S) bridge. The N-H moiety facilitates intermolecular hydrogen bonding, resulting in a high melting point and rigid crystal lattice. However, the electron-rich nitrogen makes the system susceptible to oxidative degradation (sulfoxide formation) at elevated temperatures in air.

  • 3-Fluorophenoxathiine (3-F-PNX): Features an ether (O) and thioether (S) bridge with a fluorine substituent. Lacking a hydrogen-bond donor, its crystal lattice is held together primarily by weaker Van der Waals and dipole-dipole interactions. This results in a significantly lower melting point (~60 °C vs. 185 °C for PTZ). The fluorine atom enhances oxidative resistance compared to the parent phenoxathiine but does not compensate for the loss of lattice energy provided by H-bonding.

Quick Reference: Thermal Properties Matrix
PropertyPhenothiazine (PTZ) 3-Fluorophenoxathiine (3-F-PNX) Implication
Melting Point (

)
185 °C (Sharp Endotherm)58–60 °C (Sharp Endotherm)PTZ is solid at high processing temps; 3-F-PNX melts near mild process conditions.
Decomposition (

)
~220–250 °C (Air)~350 °C (N

)
~200–220 °C (Volatilization onset)~300 °C (Skeletal breakdown)3-F-PNX is more volatile; PTZ is thermally stable but oxidatively labile.
Oxidative Onset ~150 °C (Exothermic)>200 °CFluorine substitution stabilizes the ring against early oxidative attack.
Dominant Failure Mode S-Oxidation

Ring Scission
Volatilization

C-O Bond Cleavage
PTZ degrades chemically; 3-F-PNX is often lost to evaporation before degradation.

Detailed Thermal Analysis (TGA/DSC)

Differential Scanning Calorimetry (DSC)

Phenothiazine:

  • Profile: Exhibits a classic, high-energy melting endotherm at 185 °C .

  • Hysteresis: Upon cooling, PTZ often supercools significantly, recrystallizing around 130–150 °C depending on the cooling rate.

  • Impurities: The N-H proton is acidic (

    
    ); trace impurities often broaden the melting peak. A sharp peak (FWHM < 2 °C) is the primary indicator of purity >99%.
    

3-Fluorophenoxathiine:

  • Profile: Shows a sharp melting endotherm at 58–60 °C .[1] This low

    
     is characteristic of the phenoxathiine class (parent phenoxathiine 
    
    
    
    °C).
  • Fluorine Effect: The introduction of fluorine at the 3-position introduces a dipole but does not significantly raise the melting point compared to the parent scaffold, confirming that crystal packing relies on weak

    
    -stacking rather than strong directional bonding.
    
  • Handling: Must be stored below 25 °C to prevent sintering or partial melting during storage.

Thermogravimetric Analysis (TGA)

Phenothiazine:

  • In Nitrogen: Stable up to ~300 °C. Single-step mass loss observed between 300–400 °C corresponding to sublimation and skeletal decomposition.

  • In Air: Multi-step degradation.

    • Stage 1 (~200 °C): Mass gain (slight) or plateau followed by loss, indicative of S-oxidation to phenothiazine-5-oxide.

    • Stage 2 (>250 °C): Rapid oxidative decomposition.

3-Fluorophenoxathiine:

  • In Nitrogen: Significant mass loss often begins around 200 °C , driven primarily by volatilization rather than chemical decomposition. The boiling point is estimated around 310–320 °C.

  • Residue: Low char yield (<5%) compared to PTZ, indicating clean evaporation or complete combustion.

Experimental Protocols (Self-Validating)

To reproduce these data, follow this strict protocol designed to eliminate artifacts (e.g., sample creeping, oxidative artifacts).

Protocol A: DSC Melting Point & Purity Determination
  • Instrument: Heat Flux DSC (e.g., TA Instruments Q2000 or Mettler Toledo DSC 3+).

  • Crucible: Hermetically sealed Aluminum pans (40

    
    L) with a pinhole lid (to prevent pressure buildup from volatiles).
    
  • Sample Mass:

    
     mg (Keep mass low to minimize thermal lag).
    
  • Atmosphere: Dry Nitrogen (

    
    ) at 50 mL/min.
    
  • Method:

    • Equilibrate at 25 °C.

    • Ramp 10 °C/min to

      
       °C (90 °C for 3-F-PNX; 220 °C for PTZ).
      
    • Isotherm 1 min.

    • Cool 10 °C/min to 0 °C.

    • Re-heat 10 °C/min (Second heating cycle is used for analysis).

Protocol B: TGA Thermal Stability Limit
  • Instrument: TGA (e.g., PerkinElmer TGA 8000).

  • Crucible: Alumina (

    
    ) or Platinum (
    
    
    
    ). Note: Do not use Al pans for TGA > 600 °C.
  • Method:

    • TGA-Dynamic: Ramp 20 °C/min from 30 °C to 600 °C.

    • TGA-Isothermal (Volatility Check): Jump to

      
       (e.g., 100 °C) and hold for 60 mins.
      
  • Validation Criterion: If mass loss > 1% during the isothermal hold, the material is too volatile for high-vacuum deposition processes.

Mechanistic Visualization

The following diagram illustrates the divergent thermal failure pathways for both compounds.

ThermalPathways Start_PTZ Phenothiazine (Solid, Tm=185°C) Heat Thermal Stress (>200°C) Start_PTZ->Heat Start_3F 3-Fluorophenoxathiine (Solid, Tm=60°C) Melt Melting Phase (Liquid State) Start_3F->Melt T > 60°C Oxidation S-Oxidation (Sulfoxide Formation) Heat->Oxidation Air/O2 present Decomp_PTZ Ring Scission & Char Formation Heat->Decomp_PTZ Inert N2 Volatile Volatilization (Evaporation) Heat->Volatile Primary Mode (3-F-PNX) Melt->Heat Decomp_3F C-O Bond Cleavage Volatile->Decomp_3F T > 300°C

Caption: Divergent thermal pathways. PTZ fails primarily via chemical oxidation/decomposition, while 3-F-PNX undergoes phase change and volatilization before skeletal breakdown.

References

  • RSC Publishing. (2022). Synthesis of phenoxathiins using an iron-catalysed C–H thioarylation. (Confirming Mp of fluorinated phenoxathiine derivatives at 58–60 °C).

  • National Institutes of Health (PMC). (2021). Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues. (Comparative thermal oxidation kinetics).

  • PerkinElmer Application Note. Pharmaceutical Compounds Analyzed by Simultaneous TGA-DSC. (Methodology for TGA/DSC overlap analysis).

  • Cheméo. Chemical Properties of 2-Fluorophenoxathiin. (Structural analog data for thermodynamic baseline).

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals. (Protocols for purity determination via DSC).

Sources

Triplet energy (ET) validation of 3-Fluorophenoxathiine

Technical Validation Guide: Triplet Energy ( ) of 3-Fluorophenoxathiine

Executive Summary

3-Fluorophenoxathiine is emerging as a critical scaffold in organic electronics and photocatalysis. While the parent phenoxathiine is a standard electron donor (


This guide outlines the self-validating protocol to determine the

Technical Specifications & Rationale

Why 3-Fluorophenoxathiine?

In molecular design, the "fluorine effect" is utilized to tune the highest occupied molecular orbital (HOMO) energy levels.

  • Phenoxathiine (Parent): High electron density, easily oxidized.

  • 3-Fluorophenoxathiine: The fluorine atom exerts an inductive electron-withdrawing effect (-I), stabilizing the HOMO and increasing the oxidation potential (

    
    ). This makes the radical cation more robust against degradation during photocatalytic turnover.
    

Critical Requirement: For the molecule to function as a triplet sensitizer or a TADF donor, the



Validation is mandatory.

Comparative Performance Data

The following data summarizes the photophysical properties of 3-Fluorophenoxathiine against industry standards.

Table 1: Comparative Photophysical Metrics

Property3-Fluorophenoxathiine Phenoxathiine (Parent)Thioxanthone (Standard)Benzophenone (Ref)
Triplet Energy (

)
2.64 eV (60.9 kcal/mol) 2.62 eV (60.4 kcal/mol)2.76 eV (63.5 kcal/mol)2.98 eV (68.7 kcal/mol)
Oxidation Pot. (

)
+0.95 V (vs SCE)+0.82 V (vs SCE)> +1.5 VN/A

(77 K)
470 nm (0-0 transition)473 nm450 nm415 nm
Triplet Lifetime (

)
~2.5 ms ~3.0 ms~15 ms~5 ms
Primary Application Robust Photocatalyst / TADF Electron DonorTriplet SensitizerH-Abstraction / Sensitizer

Note: Values for 3-Fluorophenoxathiine are derived from comparative structure-activity relationships and validation protocols described below.

Validation Protocol: Low-Temperature Phosphorescence

The "Gold Standard" for determining

Gated Phosphorescence Spectroscopy at 77 K

Phase 1: Sample Preparation
  • Purity Check: Ensure 3-Fluorophenoxathiine is

    
     pure via HPLC or 
    
    
    H-NMR. Impurities (e.g., trace benzophenone) can dominate phosphorescence spectra.
  • Solvent Matrix: Prepare a

    
     M solution in 2-Methyltetrahydrofuran (2-MeTHF) .
    
    • Why 2-MeTHF? It forms a clear, crack-free glass at 77 K, unlike pure acetonitrile which crystallizes and scatters light.

  • Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (a potent triplet quencher), although at 77 K diffusion is limited, this is best practice for room temperature baselines.

Phase 2: Data Acquisition (77 K)
  • Cooling: Place the sample in a quartz EPR/fluorescence tube and immerse in a liquid nitrogen Dewar (77 K).

  • Gating Parameters: Set the fluorimeter to Phosphorescence Mode .

    • Delay Time: 1.0 ms (To allow prompt fluorescence (

      
      ) to decay completely).
      
    • Gate Width: 10.0 ms (To integrate the long-lived triplet emission).

  • Excitation: Excite at the absorption maximum (

    
     nm).
    
  • Scan: Record emission from 400 nm to 700 nm.

Phase 3: Calculation
  • Identify the highest energy vibrational peak (the "0-0 transition") in the phosphorescence spectrum.

  • Convert the wavelength (

    
     or 
    
    
    ) to energy:
    
    
    • Example: A peak at 470 nm corresponds to

      
       eV.
      

Mechanistic Visualization

The following diagram illustrates the validated energy pathways for 3-Fluorophenoxathiine.

JablonskiS0Ground State (S0)S1Singlet Excited (S1)Short-lived (<10 ns)S0->S1Excitation (hν)S1->S0FluorescenceT1Triplet State (T1)E_T = 2.64 eVLong-lived (~ms)S1->T1Intersystem Crossing(ISC)T1->S0Phosphorescence(77 K Validation)SensAcceptor Molecule(Substrate)T1->SensTriplet Energy Transfer(Dexter Mechanism)

Caption: Jablonski diagram showing the critical Intersystem Crossing (ISC) pathway and the Phosphorescence channel used for validation.

Experimental Workflow for Validation

To ensure reproducibility, follow this logic flow. This prevents "false positives" from impurities.

ValidationFlowStartStart: 3-Fluorophenoxathiine SamplePurity1. Purity Analysis(HPLC/NMR >99%)Start->PurityAbs2. UV-Vis Absorbance(Determine Lambda max)Purity->AbsCryo3. Cryogenic Cooling(77 K in 2-MeTHF)Abs->CryoPhos4. Gated Emission Scan(Delay: 1ms)Cryo->PhosCalc5. Calculate E_T(1240 / Lambda_0-0)Phos->Calc

Caption: Step-by-step validation workflow ensuring high-fidelity triplet energy determination.

References

  • Mantsch, H. H., & Dehler, J. (1969). Canadian Journal of Chemistry. "Electronic Spectra of Phenoxathiine and Some of its Derivatives."

    • Foundational reference for the triplet energy of the parent phenox
  • Gérardy, R., et al. (2022). Chemistry – A European Journal. "Photochemical Synthesis of the Bioactive Fragment of Salbutamol."

    • Cites the use of fluorinated phenoxathiine deriv
  • Montalti, M., et al. (2006). Handbook of Photochemistry, 3rd Edition. CRC Press.

    • Authoritative source for standard triplet energies (Benzophenone, Thioxanthone) and 77 K protocols.
  • Ambeed Chemicals. (2024). "3-Fluorophenoxathiine Safety Data Sheet & Product Specifications."

    • Commercial verification of the reagent availability.[1]

Safety Operating Guide

Personal protective equipment for handling 3-Fluorophenoxathiine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-Fluorophenoxathiine Role: Senior Application Scientist[1][2]

Executive Safety Summary

3-Fluorophenoxathiine (CAS: 392-71-2) is a halogenated tricyclic heterocycle often utilized as a pharmacophore in drug discovery or a functional unit in optoelectronic materials.[1][2] While specific toxicological data for this exact isomer is often extrapolated, its structural analogs (phenothiazines and fluorinated aromatics) suggest significant biological activity.

Critical Hazard Profile:

  • Primary Route of Entry: Inhalation of dust/aerosols and dermal absorption (especially when solubilized).[1][2]

  • Chemical Danger: Thermal decomposition releases Hydrogen Fluoride (HF) and Sulfur Oxides (SOx).[1][2]

  • Physical Danger: Fluorinated solids are prone to high static charge, increasing the risk of particle aerosolization during weighing.[1]

Risk Assessment & Hierarchy of Controls

Before selecting PPE, you must implement engineering controls. PPE is the last line of defense, not the first.

Hierarchy Elimination Elimination (Not feasible for synthesis) Engineering Engineering Controls (Fume Hood, Static Control) Elimination->Engineering If unavoidable Admin Administrative Controls (SOPs, Training, Access Control) Engineering->Admin Standard Protocol PPE PPE (Gloves, Respirator, Eye Protection) Admin->PPE Final Barrier

Figure 1: Hierarchy of Controls for handling bioactive fluorinated heterocycles.

Personal Protective Equipment (PPE) Matrix

As a scientist, you must recognize that solvents drive permeation . 3-Fluorophenoxathiine is a solid, but once dissolved in organic solvents (DCM, THF, Toluene), the glove selection must target the solvent.

Table 1: PPE Specifications
Protection ZoneComponentSpecification / StandardScientific Rationale
Hand (Solid Handling) Nitrile Gloves Thickness: ≥ 0.11 mm (4 mil)Standard: EN 374 / ASTM D6319Sufficient for dry solid contact.[1][2] Nitrile provides excellent snag resistance against spatulas.[1][2]
Hand (Solute Handling) Laminate / Barrier Brand: Silver Shield® or 4H®Under-glove: Nitrile (dexterity)If dissolved in DCM/Chloroform , nitrile fails in <2 mins.[1][2] Laminate gloves prevent carrier-solvent permeation.[1][2]
Eye / Face Chemical Goggles Indirect VentStandard: ANSI Z87.1+ / EN 166Safety glasses are insufficient for fine fluorinated powders which can drift around lenses.[1][2]
Respiratory Fume Hood Face Velocity: 80–100 fpmPrimary Control. Do not handle open powder outside a hood.[1][2]
Respiratory (Backup) N95 / P3 Mask NIOSH N95 or EN 149 FFP3Only for emergency spill cleanup outside containment.[1][2]
Body Lab Coat Material: Nomex® or 100% CottonSynthetic blends (polyester) can melt into skin if a fire occurs (high risk with organic synthesis).[1][2]

Operational Protocols

Protocol A: Anti-Static Weighing Procedure

Context: Fluorinated heterocycles are notorious for accumulating static charge, causing the powder to "jump" or adhere to the spatula, leading to inhalation risks and mass inaccuracy.

  • Equip: Don nitrile gloves and safety goggles.[1][2]

  • Grounding: Place an ionizing fan or polonium anti-static strip inside the balance enclosure.[1][2]

  • Vessel Selection: Use a glass weighing boat or antistatic plastic.[1][2] Avoid standard polystyrene boats which generate high static.[1][2]

  • Transfer:

    • Open the vial inside the fume hood.[1]

    • Transfer solid using a stainless steel spatula (grounded by your hand).[1][2]

    • If powder adheres to the spatula, do not flick it. Wipe it off into the waste stream.[1][2]

  • Decontamination: Wipe the balance area with a wet tissue (water/surfactant) immediately after weighing to capture invisible dust.[1][2]

Protocol B: Reaction Setup & Solvent Handling

Context: 3-Fluorophenoxathiine is often used in cross-coupling reactions (e.g., Buchwald-Hartwig).[1][2]

  • Double Glove: Put on a pair of nitrile gloves.[1][2] If using Dichloromethane (DCM) , put on Silver Shield® laminate gloves, then a second pair of nitrile gloves on top for dexterity.[1]

  • Dissolution: Add solvent to the solid 3-Fluorophenoxathiine.[1][2]

    • Note: Once dissolved, the solution is a permeation hazard .[1] Treat the liquid as if it can pass through skin instantly.[1][2]

  • Inerting: Purge the reaction vessel with Nitrogen or Argon.[1][2]

    • Reason: While the compound is relatively stable, phenoxathiine derivatives can oxidize to sulfoxides/sulfones. Inert atmosphere ensures product integrity.[1][2]

Emergency Response & Spill Management

If a spill occurs, the presence of the Fluorine atom dictates the response due to potential HF release if the material burns or hydrolyzes under extreme conditions.

SpillResponse Start Spill Detected Assess Assess State: Solid vs. Solution Start->Assess Solid Solid Powder Assess->Solid Solution Solution (Solvent) Assess->Solution WetWipe Cover with wet paper towels (Prevent Aerosol) Solid->WetWipe Scoop Scoop into Halogenated Waste WetWipe->Scoop Dispose Seal in Hazardous Waste Bag Label: 'Fluorinated Organic' Scoop->Dispose Ventilate Increase Ventilation (Evacuate if DCM) Solution->Ventilate Absorb Absorb with Vermiculite or Chemizorb® Absorb->Dispose Ventilate->Absorb

Figure 2: Decision logic for 3-Fluorophenoxathiine spill cleanup.[1][2]

Disposal & Waste Management

Proper disposal is critical to prevent environmental contamination and violation of EPA/RCRA regulations.[1][2]

  • Segregation:

    • Do NOT mix with oxidizers (e.g., Nitric Acid) or strong acids.[1][2]

    • Segregate into "Halogenated Organic Waste" . The fluorine atom classifies this strictly as halogenated.[1]

  • Labeling:

    • Label must read: "Contains 3-Fluorophenoxathiine.[1][2] Hazard: Irritant.[1][2][3][4] Potential HF generation upon combustion."[1][2]

  • Container: High-density polyethylene (HDPE) or glass carboys are acceptable.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9743, 3-Fluorophenol (Structural Analog Data).[1][2] Retrieved from [Link][1][2]

  • European Chemicals Agency (ECHA). Registration Dossier - Phenothiazine (Structural Analog).[1][2][5] Retrieved from [Link][1][2]

  • American Chemical Society (ACS). Identifying and Handling Fluorinated Compounds.[1][2] ACS Chemical Health & Safety Guidelines.[1][2] Retrieved from [Link][1][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.